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  • Product: Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol
  • CAS: 676485-56-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: A Keystone for Complex Sphingolipid Synthesis

Introduction: The Strategic Importance of Orthogonally Protected Sphingoid Bases In the landscape of contemporary drug discovery and chemical biology, sphingolipids have emerged as critical regulators of a myriad of cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Orthogonally Protected Sphingoid Bases

In the landscape of contemporary drug discovery and chemical biology, sphingolipids have emerged as critical regulators of a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The intricate signaling pathways governed by these molecules, and their metabolites, have made them compelling targets for therapeutic intervention. Consequently, the chemical synthesis of complex sphingolipids and their analogs is a cornerstone of modern medicinal chemistry, enabling the elucidation of their biological functions and the development of novel therapeutics.

At the heart of this synthetic endeavor lies the need for versatile and strategically protected building blocks. Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, a synthetic sphingoid base analog, represents a pinnacle of this strategy. Its design, incorporating the orthogonal fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trityl) protecting groups, provides researchers with unparalleled control over subsequent synthetic transformations. This guide provides an in-depth technical overview of the chemical properties, synthesis, and applications of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a white crystalline solid at room temperature, with a molecular formula of C₅₂H₆₁NO₄ and a molecular weight of 764.06 g/mol . Its structure is based on the (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol backbone, which is a common core structure in naturally occurring sphingolipids.

PropertyValueSource
CAS Number 676485-56-6Pharmaffiliates
Molecular Formula C₅₂H₆₁NO₄Pharmaffiliates
Molecular Weight 764.06 g/mol Pharmaffiliates
Appearance White Crystalline SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates
Synonym (9H-fluoren-9-yl)methyl ((2S,3R,E)-3-hydroxy-1-(trityloxy)octadec-4-en-2-yl)carbamatePharmaffiliates

The strategic placement of the Fmoc group on the C2 amine and the trityl group on the C1 primary hydroxyl group is the defining feature of this molecule. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either the amine or the primary hydroxyl group, without affecting the other.[3]

The Principle of Orthogonal Protection: A Synthetic Chemist's Toolkit

The synthetic utility of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is rooted in the concept of orthogonal protection. In this strategy, two or more protecting groups are utilized that can be removed under distinct and non-interfering reaction conditions.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is stable to acidic conditions.[4] It is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5] This selective removal exposes the primary amine for further reactions, such as amide bond formation.

  • Trityl (Triphenylmethyl) Group: In contrast, the trityl group is a bulky, acid-labile protecting group.[6] Its removal is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] The trityl group is stable to the basic conditions used for Fmoc deprotection.

This orthogonality provides a powerful tool for the stepwise and controlled synthesis of complex molecules.

Orthogonal_Deprotection Start Fmoc-NH-R-OTr Amine_Deprotection H₂N-R-OTr Start->Amine_Deprotection Base (e.g., Piperidine/DMF) Hydroxyl_Deprotection Fmoc-NH-R-OH Start->Hydroxyl_Deprotection Acid (e.g., TFA/DCM)

Caption: Orthogonal deprotection strategy.

Plausible Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tritylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Fmoc Protection cluster_product Final Product Start (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol Tritylation Trityl chloride, Pyridine Selective protection of the primary hydroxyl group Start->Tritylation Intermediate1 1-O-Trityl-sphingosine Tritylation->Intermediate1 Fmoc_Protection Fmoc-OSu, NaHCO₃ Protection of the amine group Intermediate1->Fmoc_Protection Product Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol Fmoc_Protection->Product

Caption: Plausible synthetic workflow.

Experimental Protocols (Hypothetical)

Step 1: Selective Tritylation of the Primary Hydroxyl Group

  • To a solution of (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-O-Trityl-(2S,3R,E)-2-aminooctadec-4-ene-1,3-diol.

Step 2: Fmoc Protection of the Amine Group

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • To this solution, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.2 eq) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol.

Chemical Reactivity and Stability: A Guide to Handling and Use

The chemical reactivity of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is dictated by its protecting groups and the inherent functionality of the sphingoid backbone.

  • Stability: The compound is stable under neutral and mildly acidic or basic conditions at room temperature. However, it is sensitive to strong acids and bases. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C.

  • Fmoc Deprotection: The Fmoc group can be selectively removed by treatment with a 20% solution of piperidine in DMF at room temperature. The reaction is typically complete within 30 minutes.

  • Trityl Deprotection: The trityl group is cleaved under acidic conditions, for example, with a solution of 1-5% TFA in DCM. The reaction progress can often be monitored by the appearance of the orange color of the trityl cation.

  • Reactivity of the Free Functional Groups: Once deprotected, the free amine at C2 can undergo acylation to form ceramides, sulfonylation, or alkylation. The free primary hydroxyl at C1 can be phosphorylated to generate sphingosine-1-phosphate analogs or glycosylated to form glycosphingolipids. The secondary hydroxyl at C3 can also be functionalized, although it is sterically more hindered.

Analytical Characterization

The identity and purity of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol are typically confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Fmoc and trityl groups, the olefinic protons of the octadecenyl chain, and the protons of the sphingoid backbone.

    • ¹³C NMR: The carbon NMR spectrum would provide signals for all 52 carbon atoms, including the carbonyl carbon of the Fmoc group and the characteristic signals of the aromatic rings and the aliphatic chain.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9][10]

Applications in Research and Drug Development

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is not an end product but a crucial intermediate for the synthesis of a wide array of complex and biologically active molecules.

  • Synthesis of Glycosphingolipids: The selective deprotection of the trityl group allows for the glycosylation of the primary hydroxyl group, leading to the synthesis of various glycosphingolipids. These molecules are involved in cell-cell recognition, adhesion, and signaling.

  • Preparation of Ceramide Analogs: Removal of the Fmoc group provides access to the amine, which can be acylated with various fatty acids to generate a library of ceramide analogs. These can be used to study the role of different ceramide species in cellular processes.

  • Solid-Phase Synthesis: The Fmoc-protected amine makes this molecule suitable for use in solid-phase synthesis of sphingolipid-containing peptides or other complex structures.[11]

  • Development of Sphingolipid-Based Therapeutics: By providing a versatile platform for modification, this compound can be used to synthesize novel sphingolipid analogs with potential therapeutic applications in areas such as cancer, neurodegenerative diseases, and inflammatory disorders.

Conclusion

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its orthogonal design offers chemists a high degree of control and flexibility, enabling the construction of complex and biologically significant sphingolipids. As our understanding of the "sphingoverse" continues to expand, the demand for such well-designed synthetic building blocks will undoubtedly grow, further fueling innovation in drug discovery and chemical biology.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150.
  • Guan, X. (2021). Sphingolipids in Health and Disease. IntechOpen.
  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Volkman, J. K., & Nichols, P. D. (1991). Applications of thin layer chromatography-flame ionization detection to the analysis of lipids and pollutants in marine and environmental samples.
  • ResearchGate. (n.d.). Summary of the mass spectra of the O-TMS ethers of long-chain diols... Retrieved from [Link]

  • Kramer, J. K. G., & Hulan, H. W. (1978). The detailed fatty acid composition of the lipids of a methanotrophic bacterium, Methylosinus trichosporium OB3b. Journal of Lipid Research, 19(1), 103-106.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • PubMed. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709.
  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 8(40), 22593-22598.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7586.
  • ResearchGate. (n.d.). Mass spectra of sterols (as trimethylsilyl ethers): (A)... Retrieved from [Link]

  • Semantic Scholar. (1998). EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for removing the Fmoc group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Thieme. (2004). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Retrieved from [Link]

  • CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Molecular Structure and Stereochemistry of Fmoc-Protected Sphingosine

Executive Summary This technical guide provides a comprehensive analysis of Fmoc-sphingosine (Fluorenylmethyloxycarbonyl-protected sphingosine), a critical building block in the solid-phase synthesis of ceramides, sphing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Fmoc-sphingosine (Fluorenylmethyloxycarbonyl-protected sphingosine), a critical building block in the solid-phase synthesis of ceramides, sphingomyelin analogs, and lipid-modified peptides. Targeted at drug development professionals, this document details the structural imperatives of the (2S, 3R, 4E) configuration, addresses the specific challenges of O-to-N acyl migration during synthesis, and offers a validated protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Structural Anatomy & Stereochemical Imperatives

The Core Architecture

Sphingosine (2-amino-4-trans-octadecene-1,3-diol) serves as the backbone for all sphingolipids.[1][2][3] In synthetic applications, the Fmoc group protects the C2-amine, rendering it orthogonal to acid-labile side-chain protectors (e.g., Boc, Trt, TBDMS).

The biological activity of sphingosine derivatives is strictly dependent on the D-erythro configuration. Synthetic deviations leading to L-threo isomers can result in biologically inert or toxic off-target effects.

  • Configuration: (2S, 3R, 4E)

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    (Fmoc-derivative)
  • Key Feature: The trans (E) double bond at C4-C5 restricts conformational flexibility, influencing membrane packing and enzyme recognition.

Stereochemical Visualization

The following diagram illustrates the structural logic and stereochemical priority of Fmoc-sphingosine.

FmocSphingosineStructure cluster_stereo Stereochemical Criticality Fmoc Fmoc Group (Base Labile Protection) Amine N-Terminus (C2) (Chiral Center 2S) Fmoc->Amine Protects Alcohol Secondary Alcohol (C3) (Chiral Center 3R) Amine->Alcohol Vicinal Relationship (1,2-Amino Alcohol) StereoNote Natural Isomer: D-erythro (2S, 3R) Unnatural: L-threo (2S, 3S) Amine->StereoNote DoubleBond Trans Double Bond (4E Configuration) Alcohol->DoubleBond Allylic Position Alcohol->StereoNote Tail Alkyl Chain (C4-C18) (Hydrophobic Tail) DoubleBond->Tail Lipid Anchor

Figure 1: Structural connectivity and stereochemical priorities of Fmoc-sphingosine. The 2S, 3R configuration constitutes the "D-erythro" form essential for biological recognition.

Part 2: Synthetic Challenges & Mechanistic Insights

The Aggregation Problem

The C18 alkyl chain of sphingosine introduces significant hydrophobicity, leading to "beta-sheet-like" aggregation on the resin during SPPS. This steric shielding prevents coupling reagents from accessing the N-terminus.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or elevated temperatures (though heat risks racemization).

The Allylic Alcohol & O-to-N Migration

The C3-hydroxyl group is an allylic alcohol . It presents two major risks:

  • O-Acylation: During the coupling of the next amino acid, the free C3-OH can compete with the N-terminus, forming an ester (O-acyl) instead of an amide.

  • Migration: Under basic conditions (e.g., piperidine deprotection), an O-linked acyl group can migrate to the N-terminus (or vice versa).

Expert Insight: While protecting the C3-OH with TBDMS (tert-butyldimethylsilyl) prevents this, it adds significant steric bulk. Many optimized protocols prefer leaving the C3-OH free but using highly selective coupling reagents like DIC/Oxyma rather than phosphonium salts (PyBOP) to minimize O-acylation.

Part 3: Validated Experimental Protocol (SPPS)

This protocol is designed for coupling Fmoc-sphingosine to a resin-bound peptide or linker. It prioritizes enantiomeric purity over reaction speed.

Reagents & Materials
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride or Rink AmideLow loading (0.3–0.5 mmol/g) to reduce aggregation.
Coupling Agent DIC (Diisopropylcarbodiimide) + Oxyma PureSuperior to HBTU/HATU for preventing racemization at C2.
Solvent DMF/DCM (1:1 v/v)DCM swells the polystyrene core; DMF solubilizes the lipid tail.
Base TMP (2,4,6-Trimethylpyridine/Collidine)Weaker base than DIPEA; reduces risk of base-catalyzed elimination.
Step-by-Step Workflow

Step 1: Resin Preparation & Swelling [4][5]

  • Weigh resin and swell in dry DCM for 30 minutes.

  • Why: Sphingolipid synthesis requires maximum solvation of the polymer matrix to accommodate the bulky lipid tail.

Step 2: Fmoc Deprotection (The "Piperidine Pulse")

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Critical Check: Monitor UV absorbance of the dibenzofulvene-piperidine adduct.

  • Wash: DMF (5x), DCM (5x). Thorough washing is vital to remove secondary amines that cause premature cleavage of esters.

Step 3: Coupling (The "Cold Activation")

  • Dissolve Fmoc-Sphingosine (2.5 eq) and Oxyma Pure (2.5 eq) in minimal DMF.

  • Add DIC (2.5 eq) and stir for 2 min before adding to resin.

  • Add mixture to resin.[4][5] Add Collidine (5 eq).

  • Shake at Room Temperature for 4–6 hours .

  • Note: Do NOT heat. Heating >40°C promotes racemization at the C2 position and O-acylation at C3.

Step 4: Validation (The Chloranil Test)

  • Perform a Chloranil Test (specifically for secondary amines/proline-like systems) rather than a Kaiser test.

  • Result: Blue particles = Free amine (Coupling failed). Colorless/Yellow = Coupling complete.

Workflow Diagram

SPPS_Workflow Start Start: Resin-Bound Precursor Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Pre-Activation (Fmoc-Sph + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (4-6 hrs, RT) Activate->Couple Test Chloranil Test (Validation) Couple->Test End Proceed to Next Cycle Test->End Pass (Colorless) Retry Double Couple (Fresh Reagents) Test->Retry Fail (Blue) Retry->Couple

Figure 2: Optimized SPPS workflow for Fmoc-sphingosine coupling. The loop indicates the remediation strategy for difficult couplings.

Part 4: Analytical Characterization

Validating the stereochemical integrity of Fmoc-sphingosine post-synthesis or post-purification is mandatory.

Nuclear Magnetic Resonance (NMR)

The coupling constants (


) between protons at C2, C3, and C4 are definitive markers for the erythro vs. threo configuration.
Proton InteractionErythro (2S, 3R)

Value
Threo (2S, 3S)

Value
H2 – H3 ~9.1 Hz ~4-6 Hz
H3 – H4 ~7.7 Hz Variable
H4 – H5 ~15.4 Hz (Trans)~10 Hz (Cis)
  • Diagnostic Signal: Look for the vinyl protons (H4/H5) at 5.4–5.8 ppm . The Fmoc aromatic protons appear at 7.2–7.8 ppm .

HPLC Analysis[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic MeOH/THF/Water (varied ratios, e.g., 80:15:5) is often required to elute the highly lipophilic sphingosine derivatives.

  • Detection: UV at 254 nm (Fmoc absorption) or ELSD (Evaporative Light Scattering) if the Fmoc group is removed.

References

  • Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews.

  • Garner, P., et al. (1987). A stereodivergent synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine. Journal of Organic Chemistry.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[5][6]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Yamamoto, T., et al. (2000). Stereoselective synthesis of sphingosines via O-acyl isopeptide method. Organic Letters.

Sources

Foundational

Technical Guide: Stability & Orthogonality of Trityl and Fmoc Groups in Sphingolipid Intermediates

Executive Summary: The Orthogonal Imperative In the synthesis of sphingolipids—specifically sphingosine, ceramide, and their glycosylated or phosphorylated derivatives—chemists face a distinct challenge: the molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Imperative

In the synthesis of sphingolipids—specifically sphingosine, ceramide, and their glycosylated or phosphorylated derivatives—chemists face a distinct challenge: the molecule is an amphiphilic minefield. Unlike standard peptides, sphingoid bases possess a sensitive allylic alcohol system (C3-OH / C4=C5) prone to rearrangement under acid, and a lipophilic tail that demands non-standard solvent systems.

This guide details the Fmoc/Trityl (Trt) orthogonal protection strategy.[1] This pairing is industry-standard because it allows the selective manipulation of the amine (C2-NH₂) and the primary hydroxyl (C1-OH) independently. The core value proposition of this guide is to define the stability boundaries of these groups specifically within the lipophilic and acid-sensitive context of sphingolipid chemistry, preventing common failures like allylic scrambling or incomplete deprotection due to aggregation.

Mechanistic Rationale & Chemical Stability[2][3]

The Sphingolipid Challenge

The sphingoid base (e.g., D-erythro-sphingosine) contains three reactive centers:

  • C1-OH (Primary): Sterically accessible but often requires selective protection for later phosphorylation or glycosylation.

  • C2-NH₂ (Amine): The anchor for fatty acid attachment (ceramides).

  • C3-OH (Secondary, Allylic): The "danger zone." Strong acids can cause the migration of this hydroxyl or the double bond (allylic rearrangement), destroying the stereocenter.

The Fmoc Group (9-Fluorenylmethoxycarbonyl)[4]
  • Role: Protects the C2-amine.

  • Mechanism: Base-labile. Cleavage occurs via

    
    -elimination driven by the acidity of the fluorenyl ring proton (pKa ~22.6).
    
  • Sphingolipid Context: Fmoc is highly lipophilic, which aids the solubility of the sphingoid base in organic solvents (DCM, THF) compared to more polar protecting groups.

  • Critical Stability: Stable to anhydrous acids (TFA, HCl in dioxane). Unstable to secondary amines (piperidine, morpholine, DBU).

The Trityl Group (Triphenylmethyl, Trt)
  • Role: Regioselectively protects the C1-primary hydroxyl due to steric bulk.

  • Mechanism: Acid-labile.[2] Cleavage generates a resonance-stabilized trityl cation (

    
    ).
    
  • Sphingolipid Context: Provides massive steric bulk, preventing unwanted glycosylation at C1 during C3 modification.

  • Critical Stability: Stable to bases (piperidine). Unstable to protic acids.

Stability Matrix & Compatibility

The following table summarizes the stability of Fmoc and Trt groups against reagents common in lipid synthesis.

Reagent / ConditionFmoc Stability (C2-Amine)Trityl Stability (C1-Hydroxyl)Mechanistic Insight
20% Piperidine/DMF Cleaved (Fast)Stable Standard Fmoc removal. Trt ethers are base-stable.
1% TFA in DCM Stable Cleaved (Controlled)"Mild" acid cleavage. Preserves allylic system.
95% TFA Stable Cleaved (Instant)DANGER: High risk of C3-allylic rearrangement.
Acetic Acid (80%) Stable Cleaved (Slow)Very mild. Best for preserving sensitive glycosidic bonds.
Pyridine/Ac₂O Stable Stable Standard acetylation conditions.
NaOH / LiOH (aq) Unstable (Slow)Stable Saponification can strip Fmoc; avoid strong aqueous base.
Hydrogenation (Pd/C) Stable Stable Trt ethers are stable; Trt esters or amines may vary.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow of manipulating a sphingosine backbone using Fmoc and Trt.

Sphingolipid_Protection_Workflow Sphingosine Unprotected Sphingosine (C1-OH, C2-NH2, C3-OH) Trt_Step Step 1: Regioselective Tritylation (Trt-Cl, Pyridine) Sphingosine->Trt_Step Steric Selection Intermediate_1 O-Trityl Sphingosine (C1-O-Trt, C2-NH2) Trt_Step->Intermediate_1 Fmoc_Step Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) Intermediate_1->Fmoc_Step Amine Protection Fully_Protected Fmoc-Trt-Sphingosine (Orthogonal Core) Fmoc_Step->Fully_Protected Path_A Route A: C1 Modification (Remove Trt) Fully_Protected->Path_A Mild Acid (TFA/DCM) Path_B Route B: C2 Modification (Remove Fmoc) Fully_Protected->Path_B Base (Piperidine) Product_A Free C1-OH (Ready for Phosphorylation) Path_A->Product_A Product_B Free C2-NH2 (Ready for Acylation) Path_B->Product_B

Detailed Experimental Protocols

These protocols are designed to be self-validating . The specified checkpoints prevent the propagation of failed intermediates.

Protocol A: Regioselective Tritylation of Sphingosine (C1-OH)

Objective: Protect the primary hydroxyl without touching the secondary allylic hydroxyl.

  • Preparation: Dissolve D-erythro-sphingosine (1.0 eq) in anhydrous Pyridine (0.1 M concentration). Pyridine acts as both solvent and base.

  • Reagent Addition: Add Trityl Chloride (Trt-Cl) (1.1 to 1.2 eq) and a catalytic amount of DMAP (0.05 eq).

    • Why? DMAP accelerates the reaction, allowing it to proceed at room temperature, minimizing thermal stress on the allylic system.

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Validation (TLC): Check TLC (CHCl₃/MeOH 9:1).

    • Start Material: Low Rf (Polar).

    • Product: High Rf (Non-polar).

    • Visualization: Trityl groups are UV active and stain bright yellow/orange with sulfuric acid charring.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

    • Note: Avoid acidic washes (like dilute HCl) to remove pyridine, as this will strip the Trityl group. Use azeotropic removal of pyridine with toluene if necessary.

Protocol B: Fmoc Protection of O-Trityl-Sphingosine

Objective: Protect the amine orthogonal to the Trityl group.[1]

  • Solvent System: Dissolve O-Trityl-sphingosine in a biphasic mixture of THF and 5% NaHCO₃ (aq) (1:1 ratio).

    • Why? The biphasic system keeps the pH basic enough to scavenge the acid released but mild enough to prevent hydrolysis. THF ensures the lipid is soluble.

  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.2 eq) dropwise.

    • Why Fmoc-OSu? It is less aggressive than Fmoc-Cl and produces fewer dipeptide byproducts.

  • Reaction: Stir vigorously for 2–4 hours.

  • Validation: TLC should show a shift to a slightly less polar spot than the starting material, but significantly more hydrophobic than free sphingosine.

  • Purification: Silica gel chromatography. The product (Fmoc-Trt-Sphingosine) is stable and can be stored.

Protocol C: Controlled Detritylation (Trt Removal)

Objective: Expose C1-OH without rearranging the C3-allylic system.

  • Reagent: 1% to 3% Trichloroacetic Acid (TCA) in DCM ORAcetic Acid/Water (4:1) at 40°C.

    • Why not TFA? Standard 50-95% TFA is too strong and promotes allylic rearrangement (migration of OH from C3 to C5). TCA is milder.

  • Scavenger: Add Methanol (10% v/v) or Triisopropylsilane (TIPS) .

    • Why? The cleavage generates a Trityl cation (

      
      ). Without a scavenger, this cation will re-attach to the most nucleophilic site (equilibrium reaction). Methanol traps it as Trt-OMe (Methyl trityl ether).
      
  • Monitoring: The reaction turns yellow (trityl cation) and then fades if scavenged effectively.

  • Quench: Neutralize immediately with Pyridine or dilute NaHCO₃ before concentration.

Troubleshooting & "The Why"

Issue 1: "My yield is low, and I see multiple spots after Trityl removal."
  • Cause: Allylic Rearrangement. You likely used an acid that was too strong (e.g., high % TFA) or reacted for too long.

  • Solution: Switch to Acetic Acid (80% aq) or TsOH in Methanol . The allylic carbocation at C3 is stabilized by the double bond, making the C3-OH a good leaving group under strong acid. Keep conditions mild.

Issue 2: "Fmoc removal is incomplete; the lipid precipitated."
  • Cause: Aggregation/Solubility. Sphingolipids are "greasy." Standard peptide deprotection (20% Piperidine in DMF) often fails because the lipid aggregates or precipitates in pure DMF.

  • Solution: Use Piperidine/DBU in THF/DMF (1:1) . The THF ensures the lipid chain remains extended and solvated, allowing the base to access the Fmoc group.

Issue 3: "I lost my Trityl group during the workup."
  • Cause: Acidic aqueous washes.

  • Solution: Never wash a Trityl-protected lipid with HCl. If you need to remove amines (pyridine), use extraction with CuSo₄ (complexes pyridine) or simply evaporate with toluene.

References

  • Protection of Hydroxyl Groups (Trityl Ethers). Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Trityl stability).

  • Fmoc Solid Phase Peptide Synthesis (SPPS). Merrifield, R. B., et al.

  • Regioselective Synthesis of Sphingosine Derivatives.Journal of Organic Chemistry.

  • Orthogonal Deprotection Strategy of Fmoc. National Institutes of Health (NIH). (Recent advances in mild deprotection).[3][]

  • Sphingolipid Synthesis and Allylic Sensitivity.Chemical Reviews. (In-depth review of sphingoid base reactivity).

Sources

Exploratory

CAS number and physiochemical data for Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

Advanced Orthogonal Strategies in Sphingolipid Synthesis[1] Executive Summary Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (CAS: 676485-56-6), chemically defined as N-Fmoc-1-O-Trityl-Sphingosine , serves as a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Orthogonal Strategies in Sphingolipid Synthesis[1]

Executive Summary

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (CAS: 676485-56-6), chemically defined as N-Fmoc-1-O-Trityl-Sphingosine , serves as a critical scaffold in the total synthesis of complex sphingolipids, including ceramides, sphingomyelins, and gangliosides.

This guide moves beyond basic catalog data to analyze the compound's utility in orthogonal protecting group strategies . By masking the C2-amine with the base-labile Fmoc group and the C1-primary hydroxyl with the acid-labile Trityl (Trt) group, this scaffold leaves the C3-secondary hydroxyl available for regioselective modification—a notorious bottleneck in lipid chemistry.

Part 1: Physiochemical Characterization

The following data aggregates specification standards from high-purity synthesis workflows.

PropertySpecificationTechnical Note
Common Name N-Fmoc-1-O-Trityl-SphingosineOften listed as Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol in commercial catalogs.
CAS Number 676485-56-6 Verified for the (2S, 3R, E) isomer.[1][2][3]
IUPAC Name (9H-fluoren-9-yl)methyl ((2S,3R,E)-3-hydroxy-1-(trityloxy)octadec-4-en-2-yl)carbamateDefines the stereochemistry essential for bioactivity.
Molecular Formula C₅₂H₆₁NO₄High carbon content dictates lipophilicity.
Molecular Weight 764.06 g/mol
Solubility DCM, CHCl₃, THF, EtOAcInsoluble in water. Limited solubility in pure MeOH; requires co-solvent.
Appearance White to off-white amorphous solidCrystalline forms are rare due to the flexible alkyl chain.
Purity Standard ≥ 98% (HPLC)Critical: Impurities often include mono-protected species (Fmoc-only).
Storage -20°C, DesiccatedTrityl ethers are moisture sensitive over long durations.
Part 2: The Logic of Orthogonality (Mechanism of Action)

In sphingolipid synthesis, the challenge lies in distinguishing between the C1-primary hydroxyl, C3-secondary hydroxyl, and C2-amine. This molecule solves the "differentiation problem" via Orthogonal Protection :

  • C2-Amine (Fmoc Protected): Stable to acid. Removed by secondary amines (Piperidine/DBU). This prevents amide formation while manipulating the hydroxyls.

  • C1-Hydroxyl (Trityl Protected): Stable to base. Removed by mild acid (TFA/DCM or acetic acid). This blocks the more reactive primary alcohol, forcing incoming electrophiles to react at the sterically hindered C3 position.

  • C3-Hydroxyl (Free): The only reactive site. This allows for the introduction of glycosidic bonds or phosphodiester linkages specifically at the core of the sphingoid base.

Workflow Visualization: Regioselective Functionalization

The following diagram illustrates the logical flow of using this scaffold to synthesize a C3-modified sphingolipid (e.g., a glycosphingolipid precursor).

SphingolipidStrategy cluster_conditions Orthogonal Conditions Start Fmoc-1-Trt-Sphingosine (CAS: 676485-56-6) C3_Rxn Reaction at C3-OH (Glycosylation/Acylation) Start->C3_Rxn C3-OH is Nucleophile Trt_Deprotect C1-Trityl Removal (Mild Acid) C3_Rxn->Trt_Deprotect Fmoc Intact C1_Rxn Reaction at C1-OH (Phosphorylation) Trt_Deprotect->C1_Rxn Exposes Primary OH Final Target Sphingolipid (Protected) C1_Rxn->Final Synthesis Complete Cond1 Fmoc Stability: Resists Acid Cond2 Trityl Stability: Resists Base

Caption: Logical workflow demonstrating the sequential functionalization of C3 and C1 positions enabled by the Fmoc/Trityl orthogonal pair.

Part 3: Experimental Protocol
Protocol: Regioselective Glycosylation at C3

Objective: To attach a sugar moiety to the C3 position of the sphingosine backbone while preserving the C1 and C2 protections. This is a common step in ganglioside synthesis.

Reagents:

  • Scaffold: Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (1.0 eq)

  • Donor: Glycosyl Trichloroacetimidate (1.2 eq)

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Triethylamine (TEA)

Step-by-Step Methodology:

  • Azeotropic Drying (Critical):

    • Dissolve the Fmoc-1-Trt-Sphingosine and the Glycosyl Donor in toluene.

    • Evaporate under reduced pressure. Repeat 3x.

    • Why: Trityl ethers are acid-sensitive; any residual water combined with the Lewis Acid (TMSOTf) can cause premature de-tritylation at C1, leading to side products.

  • Activation:

    • Dissolve the dried mixture in anhydrous DCM under Argon atmosphere.

    • Cool to -20°C. Lower temperatures favor β-selectivity in glycosylation and suppress Trityl migration.

  • Catalysis:

    • Add TMSOTf dropwise.

    • Stir for 30–60 minutes. Monitor by TLC (Silica gel, Hexane:EtOAc).

    • Observation: The starting material (Rf ~0.4) should disappear; a new spot (Glycosylated product) will appear. If a low-Rf spot appears, it may be the de-tritylated byproduct (Check pH).

  • Quenching & Workup:

    • Add TEA (2 drops) to neutralize the Lewis acid immediately.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (neutralized silica).

  • Validation (Self-Check):

    • ¹H NMR: Check for the disappearance of the C3-OH proton (doublet approx 3.5-4.0 ppm depending on solvent) and the appearance of anomeric protons from the sugar.

    • Mass Spec: Confirm mass corresponds to [Scaffold + Sugar]. If Mass = [Scaffold - Trityl], the reaction conditions were too acidic.

Part 4: Troubleshooting & Stability
IssueRoot CauseCorrective Action
Loss of Trityl Group Acidic impurities in solvent (e.g., CHCl₃) or Lewis Acid overload.Use DCM filtered through basic alumina. Reduce TMSOTf concentration or lower temperature to -40°C.
Fmoc Cleavage Presence of primary/secondary amines in reagents.Ensure all reagents are amine-free unless intended for deprotection. Avoid DMF if it contains dimethylamine contaminants.
Low Solubility Lipophilic chain aggregation.Gently warm the solution to 30°C to dissolve, then cool back down for reaction. Use THF as a co-solvent.
References
  • Pharmaffiliates. (2024). Certificate of Analysis: Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (CAS 676485-56-6).[1][3][4] Retrieved from [Link]

  • Wisse, P. (2015). The synthesis of chemical tools for studying sphingolipid metabolism.[5] Leiden University Repository. (Contextual grounding for Trityl/Fmoc sphingosine strategies). Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide: The Dichotomy of Protected vs. Unprotected Sphingosine in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of sphingolipid research, the choice between using a protected or an unprotected form of a b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of sphingolipid research, the choice between using a protected or an unprotected form of a bioactive lipid like sphingosine is a critical decision that dictates experimental design and outcomes. This guide provides a deep dive into the fundamental differences between Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, a doubly protected sphingosine derivative, and its biologically active counterpart, unprotected sphingosine. Understanding these differences is paramount for the successful synthesis of complex sphingolipids, the accurate interpretation of cell-based assays, and the development of novel therapeutics targeting sphingolipid signaling pathways.

This document will explore the chemical rationale behind the use of protecting groups, the practical implications of their presence or absence in various experimental settings, and detailed protocols for their manipulation.

I. The Core Distinction: Chemical Structure and Reactivity

At the heart of the difference between these two molecules lies the presence of two key protecting groups on Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: the fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (trityl or Trt) group.[1] Unprotected sphingosine, an 18-carbon amino alcohol, possesses a free primary amine and two hydroxyl groups, rendering it a highly reactive molecule both chemically and biologically.[2][3]

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: The Chemist's Tool
  • Structure: This synthetic derivative has its primary amine at the C2 position protected by an Fmoc group and the primary hydroxyl group at the C1 position shielded by a bulky trityl group.[1] The secondary hydroxyl group at C3 remains free.

  • Purpose of Protection: The Fmoc and trityl groups serve to mask the reactive amine and primary hydroxyl functionalities, respectively. This protection is essential during multi-step organic syntheses to prevent unwanted side reactions and to direct chemical modifications to other parts of the molecule.

  • Reactivity: Due to the protecting groups, this molecule is chemically inert at its protected positions under many conditions, making it an ideal building block for the synthesis of complex sphingolipids and their analogs.

Unprotected Sphingosine: The Biologically Active Effector
  • Structure: Sphingosine is a fundamental component of cell membranes and a precursor to a cascade of bioactive signaling molecules.[2][4] Its structure features a reactive primary amine, a primary hydroxyl group, and a secondary hydroxyl group.

  • Biological Role: This molecule is a key player in numerous cellular processes.[2][3] It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates cell growth, survival, migration, and immune responses.[2][5][6]

  • Reactivity: The free amine and hydroxyl groups are susceptible to a wide range of chemical and enzymatic modifications, which is central to its biological function but can be a challenge in a synthetic context.

The following table summarizes the key structural and functional differences:

FeatureFmoc-1-triphenylmethyl-4-octadecen-1,3-diolUnprotected Sphingosine
Chemical Name (9H-fluoren-9-yl)methyl ((2S,3R,E)-3-hydroxy-1-(trityloxy)octadec-4-en-2-yl)carbamate[1](2S,3R,4E)-2-Aminooctadec-4-ene-1,3-diol[2]
Molecular Formula C52H61NO4C18H37NO2[2][7]
Key Functional Groups Fmoc-protected amine, Trityl-protected primary hydroxyl, Free secondary hydroxylFree primary amine, Free primary hydroxyl, Free secondary hydroxyl
Primary Application Organic synthesis of complex sphingolipids[1]Biological studies, cell signaling research[2][4]
Chemical Reactivity Low at protected sitesHigh at amine and hydroxyl groups
Biological Activity Inactive as is; requires deprotectionBiologically active precursor and signaling molecule[2][3]

II. Practical Implications in Research and Development

The choice between the protected and unprotected forms of sphingosine has profound consequences for experimental design and interpretation.

A. Organic Synthesis: Building Complexity with Precision

In the synthesis of complex glycosphingolipids, sphingomyelin analogs, or other modified sphingolipids, Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is an invaluable starting material. The orthogonal nature of the Fmoc and trityl protecting groups allows for their selective removal, enabling chemists to build complex structures with a high degree of control.

  • Fmoc Group: This group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10] This allows for subsequent modification of the free amine, such as acylation to form a ceramide backbone.

  • Trityl Group: The trityl group is acid-labile and is commonly cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) or formic acid in a solvent like dichloromethane (DCM).[11][12] This exposes the primary hydroxyl group for further reactions, such as glycosylation or phosphorylation.

The following diagram illustrates a simplified synthetic workflow:

G A Fmoc-1-triphenylmethyl-4- octadecen-1,3-diol B Fmoc Deprotection (e.g., 20% Piperidine/DMF) A->B Step 1 C 1-triphenylmethyl-4-octadecen-1,3-diol (Free Amine) B->C D Acylation (Fatty Acid Activation) C->D Step 2 E Trityl-protected Ceramide D->E F Trityl Deprotection (e.g., TFA/DCM) E->F Step 3 G Ceramide F->G H Further Modification (e.g., Glycosylation) G->H Step 4 I Complex Glycosphingolipid H->I

Caption: Synthetic workflow for complex sphingolipid synthesis.

B. Cell-Based Assays and In Vivo Studies: Probing Biological Function

For investigating the biological roles of sphingosine and its metabolites, unprotected sphingosine is the molecule of choice. Its ability to be taken up by cells and metabolized into other bioactive sphingolipids is central to these studies.

  • Solubility and Delivery: A significant challenge with unprotected sphingosine is its poor solubility in aqueous media.[13][14] To overcome this, it is often complexed with bovine serum albumin (BSA) or solubilized using detergents like CHAPS for delivery to cells in culture.[13][15]

  • Metabolic Labeling: Researchers often use isotopically labeled or fluorescently tagged versions of unprotected sphingosine (e.g., NBD-sphingosine) to trace its metabolic fate within cells and to visualize its transport between organelles.[15]

  • Signaling Pathway Activation: The addition of exogenous unprotected sphingosine to cell cultures can be used to study its effects on various signaling pathways, such as those involved in apoptosis, cell cycle arrest, and inflammation.[16]

The diagram below depicts the central role of sphingosine in the sphingolipid signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Unprotected Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase 1/2 S1P_Receptors S1P Receptors (GPCRs) S1P->S1P_Receptors Extracellular Signaling Cell_Survival Cell_Survival S1P->Cell_Survival Promotes

Caption: Simplified sphingolipid signaling pathway.

III. Experimental Protocols

This section provides detailed methodologies for the deprotection of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol and for the preparation and use of unprotected sphingosine in cell culture.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

Materials:

  • Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent system

  • Rotary evaporator

Procedure:

  • Dissolve Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add piperidine (2.0 - 10.0 equivalents) to the stirred solution at room temperature. A common concentration for deprotection is 20% piperidine in DMF.[8][9]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-triphenylmethyl-4-octadecen-1,3-diol, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Trityl Deprotection

This protocol details the cleavage of the trityl group to unmask the primary hydroxyl group.

Materials:

  • Trityl-protected sphingosine derivative (e.g., from Protocol 1 after acylation)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 97+% Formic Acid[12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • TLC plates and developing system

  • Rotary evaporator

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (2.0 - 10.0 equivalents) dropwise to the stirred solution.[11] Alternatively, for a milder deprotection, use cold formic acid (97+%) for a few minutes.[12]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours for TFA and much shorter for formic acid.[11][12]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude deprotected product can be purified by column chromatography on silica gel to separate it from the triphenylmethanol byproduct.[11]

Protocol 3: Preparation of Unprotected Sphingosine for Cell Culture

This protocol describes the preparation of a sphingosine-BSA complex for delivery to cultured cells.[13][15]

Materials:

  • Unprotected sphingosine

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of unprotected sphingosine in ethanol (e.g., 1 mM).

  • In a sterile tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 5 µM).

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic sphingosine stock solution to achieve the desired final concentration (typically 2-10 µM).[15] The final concentration of ethanol should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Continue vortexing for an additional minute to ensure complete complex formation.

  • The sphingosine-BSA complex is now ready to be added to your cell culture medium.

IV. Analytical Considerations

The analysis of both protected and unprotected sphingolipids typically relies on chromatographic separation followed by mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of sphingolipids.[17][18][19] Different sphingolipid species can be separated by either normal phase or reverse phase HPLC, and their structures can be elucidated through their unique fragmentation patterns in the mass spectrometer.[17][20]

  • Thin Layer Chromatography (TLC): TLC is a simpler and more rapid technique that can be used for monitoring reaction progress in synthesis and for separating different classes of sphingolipids, especially when combined with fluorescently labeled analogs.[21]

The following table provides a general comparison of these analytical techniques for sphingolipid analysis.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.[17][18]High sensitivity, high specificity, allows for quantification and structural elucidation of individual molecular species.[17][19]Requires expensive instrumentation and specialized expertise.
TLC Separation based on differential partitioning between a stationary phase and a mobile phase.Rapid, inexpensive, good for monitoring reactions and separating major lipid classes.[21]Lower resolution and sensitivity compared to LC-MS/MS, not suitable for precise quantification without derivatization and densitometry.

V. Conclusion

The distinction between Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol and unprotected sphingosine is a clear illustration of the dichotomy between a synthetic precursor and a biologically active molecule. The judicious use of protecting groups in the former enables the precise construction of complex sphingolipid structures, while the inherent reactivity of the latter is the very basis of its profound biological functions. A thorough understanding of their respective properties, handling requirements, and analytical methods is essential for any researcher or drug development professional working in the field of sphingolipid science. This guide provides a foundational framework for making informed decisions in the selection and application of these critical research tools.

References

  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Gomez-Larrauri, A., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Unknown Source. (n.d.). Methods for Removing the Fmoc Group.
  • Sullards, C., Liu, Y., Chen, Y., & Merrill, A. H. Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. Retrieved from [Link]

  • CUSABIO. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. Retrieved from [Link]

  • Merrill, A. H. Jr., Sullards, M. C., Allegood, J. C., Ser-Vee, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. Retrieved from [Link]

  • GASS, P., et al. (2015). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. PMC. Retrieved from [Link]

  • AmiGO. (n.d.). sphingosine-1-phosphate receptor signaling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Ovid. (n.d.). Signaling and biological actions of sphingosine... : Pharmacological Research. Retrieved from [Link]

  • Del Poeta, M., & Nimrichter, L. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7. Retrieved from [Link]

  • Bartoli, S., et al. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 66(26), 9052-9055. Retrieved from [Link]

  • Stathopoulos, P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • Unknown Source. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches for probing and evaluating mammalian sphingolipid metabolism. Retrieved from [Link]

  • National Institutes of Health. (2021, April 10). Protocol for measuring sphingolipid metabolism in budding yeast. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-NH-(PEG)5-CH2CH2COOH - 1 g. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sphingosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • Lipotype. (n.d.). Sphingosine - Lipid Analysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). FMOC-NH-(CH2)5-COOH. Retrieved from [Link]

  • gerli. (n.d.). Sphingosine | Cyberlipid. Retrieved from [Link]

  • Unknown Source. (2015, January 5). Relating toxicity to transfection: using sphingosine to maintain prolonged expression in vitro.
  • National Institutes of Health. (n.d.). Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells. Retrieved from [Link]

  • Unknown Source. (2016, April 26). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions.
  • National Institutes of Health. (n.d.). A Role of Sphingosine in the Intracellular Survival of Neisseria gonorrhoeae. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The complex life of simple sphingolipids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct chemical evidence for sphingolipid domains in the plasma membranes of fibroblasts. Retrieved from [Link]

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Exploratory

Strategic Applications of Protected Octadecen-1,3-diol in Bio-organic Chemistry and Drug Discovery

An In-depth Technical Guide: Foreword: The Architectural Significance of the 1,3-Diol Backbone In the intricate world of cellular signaling and structural biology, the long-chain amino alcohol backbone of sphingolipids s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Foreword: The Architectural Significance of the 1,3-Diol Backbone

In the intricate world of cellular signaling and structural biology, the long-chain amino alcohol backbone of sphingolipids stands as a cornerstone of molecular function. At the heart of this architecture lies the (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, the structure of natural sphingosine.[1][2] These molecules are not mere structural components of the cell membrane; they are pivotal players in a dynamic cellular network, regulating processes from cell proliferation and apoptosis to cell-cell interaction.[3] The so-called "sphingolipid rheostat," a balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), dictates cellular fate, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4]

Harnessing the therapeutic potential of this pathway requires the precise, stereocontrolled synthesis of sphingolipid analogs, inhibitors, and molecular probes. This guide provides a deep dive into the strategic utilization of protected octadecen-1,3-diol derivatives as foundational building blocks. We will move beyond simple recitation of protocols to explore the causal logic behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to manipulate the sphingolipidome for therapeutic benefit.

Chapter 1: The Rationale for Protection: Mastering Chemoselectivity

The octadecen-1,3-diol moiety, often accompanied by an adjacent amino group in its bioactive forms, presents a classic synthetic challenge: multiple reactive nucleophilic centers. Attempting to selectively modify one position in the presence of others without a robust protection strategy is akin to navigating a minefield—inevitably leading to a mixture of products, low yields, and purification nightmares. Protecting groups serve as temporary "armor," masking the reactivity of specific functional groups to allow for precise chemical transformations elsewhere in the molecule.[5][6]

The power of this approach is fully realized through orthogonal protection , a strategy wherein multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others.[7] This allows for the sequential, controlled unmasking and modification of different functional groups within the same molecule, a critical requirement for the synthesis of complex sphingolipids and their derivatives.

G cluster_0 General Synthetic Workflow A Multifunctional Starting Material (e.g., Amino-diol) B Orthogonal Protection (Selective Masking) A->B Introduce PGs C Chemical Transformation (e.g., Acylation, Glycosylation) B->C Modify desired site D Selective Deprotection C->D Remove PG_1 E Further Modification D->E Modify newly exposed site F Final Deprotection E->F Remove remaining PGs G Target Molecule F->G

Caption: General workflow for synthesizing complex molecules using protecting groups.

Chapter 2: A Comparative Guide to 1,3-Diol Protection Strategies

The selection of a protecting group is a critical strategic decision, dictated by the stability required for subsequent reaction steps and the specific conditions available for its eventual removal. For 1,3-diols, cyclic protecting groups that form a six-membered ring are thermodynamically favored and offer robust protection. The two most authoritative choices for this motif are benzylidene acetals and cyclic silyl ethers.

  • Benzylidene Acetals : Formed via the acid-catalyzed reaction of a diol with benzaldehyde, these are excellent for protecting 1,3-diols.[8][9] Their key advantage is stability under basic, nucleophilic, and many reductive conditions. A significant feature is their cleavage via acidic hydrolysis or, notably, hydrogenolysis (e.g., H₂, Pd/C), which can be strategically combined with the deprotection of other benzyl-type protecting groups in a single step.[10]

  • Cyclic Silyl Ethers : For enhanced stability, especially against a wider range of organometallic reagents and non-acidic conditions, cyclic silyl ethers are superior. The 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) group is particularly well-suited for 1,3-diols, forming a highly stable eight-membered ring system that locks the diol in a protected state.[10] Its removal requires a fluoride source (e.g., TBAF), making it orthogonal to both acid- and base-labile protecting groups.

Data Presentation: Comparison of 1,3-Diol Protecting Groups
Protecting GroupStructureFormation ConditionsStabilityCleavage ConditionsRationale for Use
Benzylidene Acetal Cyclic AcetalBenzaldehyde, cat. acid (e.g., p-TsOH)Stable to bases, nucleophiles, mild oxidants, and reducing agents.Acidic hydrolysis; Hydrogenolysis (H₂, Pd/C).[10]Excellent for general protection; cleavage via hydrogenolysis is a key strategic advantage.
TIPDS Ether Cyclic Silyl EtherTIPDSCl₂, pyridine or imidazole.[10]Very high stability to a wide range of conditions except strong acid and fluoride.Fluoride ions (e.g., TBAF, HF-Pyridine).[10]Ideal for multi-step syntheses requiring robust protection through harsh reaction conditions.

Chapter 3: Core Application: The Stereoselective Synthesis of Sphingosine

Protected octadecen-1,3-diol is a cornerstone in the total synthesis of sphingolipids. Its structure contains the C18 chain and the C1 and C3 hydroxyl groups, providing a scaffold upon which the crucial C2 amino group and C4-C5 double bond can be installed with precise stereocontrol. Many synthetic routes converge on a protected 1,3-diol intermediate.[11][12]

A representative synthesis might begin with a chiral starting material that already contains one or more of the required stereocenters. The 1,3-diol is then protected, often with a TIPDS group, to shield it during the elaboration of the rest of the molecule.

G A Chiral Precursor (e.g., from Serine) B Chain Elaboration (Forms C18 backbone) A->B C Diol Formation & TIPDS Protection B->C D Introduction of C2-Amine (or Azide Precursor) C->D E Formation of C4-C5 trans-Double Bond D->E F Deprotection (TBAF) E->F G D-erythro-Sphingosine F->G

Caption: A conceptual workflow for the total synthesis of Sphingosine.

Expert Insight: Causality in Stereocontrol

The synthesis of the naturally occurring D-erythro-sphingosine requires precise control over the stereochemistry at both C2 and C3.[11] In many syntheses, the stereocenter at C3 is established first. Later in the synthesis, a ketone at C2 is reduced. The choice of reducing agent and the steric environment created by the bulky, protected C3 hydroxyl group directs the hydride attack from a specific face, leading to the desired erythro configuration. This is a classic example of substrate-controlled diastereoselectivity, where the molecule's own protected architecture dictates the stereochemical outcome of a reaction.

Chapter 4: Applications in Drug Discovery and Chemical Biology

Beyond the synthesis of natural products, protected octadecen-1,3-diol derivatives are invaluable scaffolds for creating novel bioactive molecules and chemical probes.

Case Study: Analogs and Drug Scaffolds

The 2-amino-1,3-diol pharmacophore is a recurring motif in modern drug discovery. For instance, the immunosuppressive and multiple sclerosis drug Fingolimod (FTY720) is a pro-drug that, once phosphorylated in vivo, acts as a sphingosine-1-phosphate receptor modulator.[4] While its backbone is shorter, the synthetic strategies employed to create its 2-amino-propane-1,3-diol core are directly analogous to those used for sphingosine. The ability to start with a protected 1,3-diol allows for the systematic modification of the lipid tail and the headgroup, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Probes for Pathway Interrogation

To study the complex sphingolipid metabolic network, chemical biologists require tools to track molecules and measure enzyme activity. Protected octadecen-1,3-diols are ideal starting points for creating these probes. By leaving one hydroxyl group selectively exposed (via an orthogonal protection strategy), it can be functionalized with reporter tags such as:

  • Fluorophores: For visualizing cellular localization via microscopy.

  • Biotin: For affinity purification of binding partners.

  • Photo-crosslinkers: To covalently trap and identify interacting proteins.

These probes allow researchers to ask critical questions: Where do specific ceramides localize in the cell? Which enzymes are responsible for their turnover? How does this change in a disease state?

G cluster_probes Investigative Tools Cer Ceramide (Pro-Apoptosis) Sph Sphingosine Cer->Sph Ceramidase S1P S1P (Pro-Survival) S1P->Cer S1P Phosphatase & Ceramide Synthase Sph->Cer Ceramide Synthase Sph->S1P Sphingosine Kinase (SphK) Probe Tagged Ceramide Analog (from protected diol) Probe->Cer Inhibit/Report on Ceramidase Probe->Sph Track Localization

Caption: The Sphingolipid Rheostat and points of intervention for molecular probes.

Chapter 5: Field-Proven Experimental Methodologies

The following protocols are designed to be self-validating, incorporating monitoring and purification steps to ensure the integrity of the outcome.

Protocol 1: Protection of a 1,3-Diol with TIPDS

This protocol describes the robust protection of a generic long-chain 1,3-diol, a key first step in many synthetic sequences.

Materials:

  • Long-chain 1,3-diol (1.0 equiv)

  • Anhydrous Pyridine or DMF

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add TIPDSCl₂ (1.05 equiv) dropwise to the stirred solution. The reaction may form a white precipitate (pyridinium hydrochloride).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The product spot should be significantly less polar (higher Rf) than the starting diol.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x, to remove pyridine), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate. Combine the fractions containing the pure product (as determined by TLC) and concentrate. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Acylation of a Protected Amino-diol to form a Ceramide Analog

This protocol details the coupling of a fatty acid to a protected amino-diol, a fundamental step in creating ceramides and their analogs.

Materials:

  • Protected amino-diol (e.g., TIPDS-protected 2-amino-octadecan-1,3-diol) (1.0 equiv)

  • Fatty Acid (e.g., Stearic Acid) (1.1 equiv)

  • HBTU (1.2 equiv) or EDC (1.2 equiv) with HOBt (1.2 equiv)

  • Anhydrous DCM or DMF

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup: To a stirred solution of the fatty acid (1.1 equiv) in anhydrous DCM, add the coupling reagent HBTU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the protected amino-diol (1.0 equiv) in anhydrous DCM to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the starting amine by TLC. The product amide will have a different Rf value.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl (1x), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Validation: Purify the crude product by flash column chromatography. Validate the structure of the resulting N-acylated product by NMR and HRMS, confirming the presence of the amide bond.

Conclusion and Future Perspectives

The protected octadecen-1,3-diol is far more than a simple synthetic intermediate; it is a master key for unlocking the complexities of the sphingolipid world. Its strategic application enables the precise, efficient, and stereocontrolled synthesis of natural sphingolipids, novel drug candidates, and sophisticated chemical probes. As our understanding of the nuanced roles of individual sphingolipid species in health and disease continues to grow, the demand for creative synthetic strategies will only intensify. Future innovations will likely focus on developing even more efficient and selective protection/deprotection schemes and leveraging these building blocks to construct novel molecular architectures capable of precisely modulating the enzymes and receptors of the sphingolipid network, paving the way for a new generation of targeted therapeutics.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of sphingosine and sphingoid bases.
  • MDPI. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.
  • PubMed. (n.d.). Total synthesis of stereospecific sphingosine and ceramide. PubMed.
  • Unknown Source. (n.d.). Protecting Groups.
  • Unknown Source. (n.d.).
  • Merck & Co., Inc. (n.d.). Sphingosine.
  • ResearchG
  • NIH. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. PMC.
  • YouTube. (2022). Protecting Group Chemistry: Protection of 1,3-diols.
  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
  • NIH. (n.d.).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol reactions

Here is the Technical Support Center guide for Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (protected Sphingosine). Topic: Troubleshooting Low Yields in Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol Reactions Status: Activ...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (protected Sphingosine).

Topic: Troubleshooting Low Yields in Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol Reactions

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026

Executive Summary & Molecule Profile

This guide addresses yield optimization for Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (CAS: 676485-56-6). In the context of drug development, this molecule is a critical protected sphingoid base (Sphingosine) intermediate.

Chemical Context:

  • Backbone: (2S, 3R, 4E)-2-amino-4-octadecene-1,3-diol (Sphingosine).

  • Protection Pattern:

    • N-Terminus (C2): Fmoc (9-fluorenylmethoxycarbonyl) – Base labile.

    • C1-Hydroxyl: Trityl (Triphenylmethyl, Trt) – Acid labile, bulky.

    • C3-Hydroxyl: Free (Target for functionalization) or protected, depending on the synthesis stage.

Core Challenge: The simultaneous presence of the lipophilic C18 chain, the bulky Fmoc group, and the acid-sensitive Trityl group creates a "perfect storm" of steric hindrance and solubility issues, leading to low yields during functionalization (e.g., glycosylation, phosphorylation) or deprotection steps.

Diagnostic Workflow (Visual Guide)

Before adjusting reagents, determine if your yield loss is kinetic (reaction didn't finish) or thermodynamic/degradative (product decomposed).

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude TLC/LCMS Start->CheckTLC ResultSM Starting Material Remains CheckTLC->ResultSM Reaction Incomplete ResultDecomp New Spots / Decomp CheckTLC->ResultDecomp Complex Mixture ResultTrtLoss Mass = Product - 242 Da (Trt Loss) CheckTLC->ResultTrtLoss Specific Mass Loss ActionSolubility Issue: Aggregation/Solubility Action: Switch to DCM/DMF (1:1) or add Chaotropes ResultSM->ActionSolubility ActionSterics Issue: Steric Hindrance at C3 Action: Increase Temp (40°C) or Microwave Assist ResultSM->ActionSterics ActionAcid Issue: Acidic Workup/Silica Action: Add 1% TEA to Eluent Avoid Chloroform (HCl traces) ResultDecomp->ActionAcid ResultTrtLoss->ActionAcid

Caption: Diagnostic decision tree for isolating the root cause of yield loss in protected sphingosine reactions.

Critical Troubleshooting Guides (FAQs)

Scenario A: Low Yields During C3-OH Functionalization

Context: You are attempting to glycosylate or phosphorylate the free C3-hydroxyl, but conversion is poor.

Q1: Why does the reaction stall at 40-50% conversion despite excess reagents? A: This is likely due to lipid aggregation and steric shielding . The long octadecenyl chain causes the molecules to form micelle-like aggregates in polar solvents (like pure DMF), hiding the reactive C3-OH. Furthermore, the C1-Trityl and N-Fmoc groups form a "steric umbrella" over C3.

  • Protocol Adjustment:

    • Solvent System: Do not use pure DMF. Use a binary solvent system of DCM:DMF (1:1) or THF:DMF. The DCM/THF disrupts lipid aggregation.

    • Chaotropes: If performing Solid Phase Synthesis (SPPS), add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks [1].

Q2: I see a byproduct with Mass [M-242]. What is happening? A: You are losing the Trityl group. The Trityl ether at C1 is acid-sensitive. If you are using activators like HBTU/HOBt or acidic glycosyl donors, the local acidity can cleave the Trityl group.

  • Corrective Action:

    • Switch to neutral/basic activators (e.g., HATU with collidine).

    • Ensure your solvent is acid-free (avoid chloroform stabilized with ethanol/HCl; use amylene-stabilized chloroform or fresh DCM).

Scenario B: Purification Losses

Context: The reaction looks good on TLC, but I lose 40% of the mass during column chromatography.

Q3: Why does the product degrade on the silica column? A: Silica gel is slightly acidic (pH 5-6). This is sufficient to cleave the Trityl group from the primary C1-hydroxyl over the duration of a column run.

  • The "Buffered Silica" Protocol:

    • Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA) or 1% Pyridine .

    • Maintain 0.5% TEA in the eluent during the run.

    • Note: Do not use TEA if your Fmoc group is extremely sensitive, though Fmoc is generally stable to 1% TEA for short durations. Pyridine is safer for Fmoc.

Scenario C: Synthesis OF the Molecule (Protection Steps)

Context: You are synthesizing Fmoc-1-Trt-Sphingosine from Sphingosine and getting low regioselectivity.

Q4: How do I ensure Trityl goes to C1 and not C3? A: C1 is a primary alcohol; C3 is a secondary allylic alcohol. C1 is kinetically favored, but C3 is thermodynamically possible.

  • Optimization Table:

VariableRecommendationReason
Temperature 0°C to 4°C Kinetic control favors the accessible primary C1-OH.
Reagent Trityl Chloride (1.1 eq) Avoid large excess.
Base/Solvent Pyridine (Dry) Acts as both solvent and proton scavenger.
Order of Addition Slow dropwise Prevents high local concentration of Trt-Cl.

Advanced Protocol: The "Safe-Purification" Workflow

To maximize yield when isolating this sensitive intermediate, follow this self-validating protocol.

Step 1: Quench & Neutralize

  • Do not use standard dilute HCl wash.

  • Wash organic layer with saturated NaHCO₃ followed by Brine .

  • Dry over Na₂SO₄ (Mg₂SO₄ is slightly acidic and can strip Trityl).

Step 2: Flash Chromatography (Buffered)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Hexane:Ethyl Acetate (gradient) + 0.5% Pyridine .

  • Validation: Spot the fraction on a TLC plate. Heat the plate before staining. If the spot turns yellow/black immediately upon heating (without stain), it may indicate Trityl cation release (decomposition). If stable, proceed.

Step 3: Storage

  • Lyophilize from Benzene or Dioxane (if safety permits) or high-vacuum dry from DCM.

  • Store at -20°C under Argon.

  • Warning: Do not store in solution with chlorinated solvents for long periods; slow HCl formation will deprotect the Trityl group.

Mechanistic Insight: The Allylic Instability

Understanding the C3 position is vital for troubleshooting.

Mechanism C3OH C3-Hydroxyl (Allylic) Path1 Allylic Rearrangement (Migration of OH) C3OH->Path1 + H+ Path2 Elimination (Formation of Diene) C3OH->Path2 + H+ / Heat Acid Acidic Conditions (TFA/Silica) Acid->C3OH Triggers

Caption: Under acidic conditions, the C3-allylic system is prone to rearrangement or elimination, reducing yield.

Technical Note: The C4-C5 double bond activates the C3 position. If you lose the C3-stereocenter (via carbocation formation), you lose biological activity. Always maintain neutral to mildly basic pH until the final global deprotection step.

References

  • National Institutes of Health (PMC). (2010). Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer. Retrieved from [Link]

  • Google Patents. (2003). Process for the synthesis of sphingosine (US20030171621A1).[1] Retrieved from

Sources

Optimization

Overcoming steric hindrance in Trityl-protected sphingosine coupling

Technical Support Portal: Advanced Sphingolipid Synthesis Topic: Overcoming Steric Hindrance in Trityl-Protected Sphingosine Coupling Doc ID: SPH-TRT-004 | Version: 2.1 Executive Summary This guide addresses the kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Advanced Sphingolipid Synthesis Topic: Overcoming Steric Hindrance in Trityl-Protected Sphingosine Coupling Doc ID: SPH-TRT-004 | Version: 2.1

Executive Summary

This guide addresses the kinetic and thermodynamic bottlenecks encountered when coupling


-Trityl-sphingosine  (or 

-Trityl derivatives). The Trityl (Triphenylmethyl, Trt) group is a "double-edged sword" in sphingolipid chemistry: it provides excellent orthogonality and prevents

-acylation, but its massive steric cone angle (

) creates a "molecular umbrella" that severely suppresses the nucleophilicity of the adjacent

-hydroxyl group. This guide details protocols to overcome this barrier during glycosylation and phosphorylation.

Part 1: Diagnostic Flowchart

Is your reaction failing due to Sterics or Lability?

TritylTroubleshooting Start START: Reaction Failed/Low Yield CheckTLC Check TLC/MS: Is the Trityl group still attached? Start->CheckTLC TritylLost Trityl Lost (Detritylation) CheckTLC->TritylLost No TritylIntact Trityl Intact (No Coupling) CheckTLC->TritylIntact Yes AcidIssue Issue: Acidic Promoters hydrolyzed the Trt-N bond. TritylLost->AcidIssue StericIssue Issue: Steric Hindrance C1-OH is shielded. TritylIntact->StericIssue SolnAcid Solution: Switch to neutral promoters (e.g., AgOTf) or add TTBMP. AcidIssue->SolnAcid SolnSteric Solution: 1. Change Solvent (DCM -> Toluene) 2. Increase Donor Conc. 3. Use 'Armed' Donors. StericIssue->SolnSteric

Figure 1: Decision tree for diagnosing failure modes in Trityl-sphingosine coupling.

Part 2: The Knowledge Base (FAQs)

Q1: Why is my -Trityl sphingosine inert to glycosylation at ?

The Mechanism: The


-Trityl group is not just bulky; it forces the sphingosine backbone into a specific conformation to minimize steric clash between the three phenyl rings and the alkyl chain. This often rotates the 

-hydroxyl group into a "pocket" shielded by the phenyl rings, reducing the effective collision frequency with the glycosyl donor. The Fix:
  • Solvent Switch: Switch from Dichloromethane (DCM) to Toluene or Diethyl Ether . DCM solvates the acceptor tightly, adding "solvent bulk." Toluene encourages a tighter ion-pair with the donor and often alters the acceptor conformation to expose the

    
    -OH.
    
  • Donor Activation: Use a highly reactive "armed" donor (e.g., Benzyl-protected trichloroacetimidate) rather than a "disarmed" (Acyl-protected) donor. The acceptor is weak; the donor must be aggressive.

Q2: The Trityl group falls off during the reaction. How do I stop this?

The Cause: Glycosylation and phosphorylation usually require Lewis acids (TMSOTf,


). The 

-Trityl bond is acid-labile (cleaves with mild acid). The Protocol:
  • Buffer the System: Add 2,4,6-Tri-tert-butylpyrimidine (TTBMP) or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) to the reaction mixture.

  • Why? These are "non-nucleophilic bases." They are too bulky to attack the glycosyl donor (which would kill the reaction) but are basic enough to scavenge the stray protons (TfOH) generated during the coupling, protecting the acid-sensitive Trityl group.

Q3: Can I use microwave irradiation to overcome the steric barrier?

Yes, but with caution.

  • Risk: High thermal energy increases the rate of Trityl hydrolysis (detritylation) faster than it increases the rate of coupling if moisture is present.

  • Condition: Strictly anhydrous conditions are non-negotiable.

  • Setting: 40°C - 50°C max. Do not exceed 60°C. Use a "Cool-Heat" cycle if possible (pre-cool to -20°C, microwave pulse to 40°C) to generate the reactive intermediate rapidly without prolonged thermal exposure.

Part 3: Advanced Protocols

Protocol A: AgOTf-Promoted Glycosylation of -Trityl Sphingosine

Best for: Coupling halides (Bromides/Chlorides) where TMSOTf is too harsh.

Materials:

  • Acceptor:

    
    -Trityl-D-erythro-sphingosine (
    
    
    
    equiv).
  • Donor: Per-benzylated Glycosyl Bromide (

    
     - 
    
    
    
    equiv).
  • Promoter: Silver Triflate (AgOTf) (

    
     equiv).
    
  • Scavenger: TTBMP (

    
     equiv).
    
  • Solvent: Anhydrous Toluene/DCM (3:1 ratio).

  • Desiccant: Activated 4Å Molecular Sieves (Powdered).

Step-by-Step:

  • Drying: Co-evaporate the Acceptor and Donor with dry toluene (

    
    ) to remove trace water.
    
  • Activation: Dissolve Acceptor and Donor in the solvent mix under Argon. Add Molecular Sieves. Stir for 1 hour at Room Temp (RT) to ensure total dryness.

  • Cooling: Cool the mixture to -30°C . (Note: Do not go to -78°C; the steric barrier requires some thermal energy to overcome).

  • Initiation: Add TTBMP, followed by AgOTf (in one portion, excluded from light).

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Filter through Celite to remove silver salts. Dilute with DCM and wash with sat.

    
    .
    
Protocol B: The "Inverse" Addition Strategy

Best for: Extremely hindered couplings (e.g., Phosphorylation).

Instead of adding the promoter to the mixture, generate the reactive donor species first in a separate vessel, then cannulate the hindered acceptor into this "hot" solution. This ensures the acceptor encounters a high concentration of the reactive intermediate immediately.

Part 4: Data & Optimization Tables

Table 1: Solvent Effects on Yield (


-Trt-Sphingosine + Galactosyl Imidate) 
Solvent SystemDielectric Const.Yield (%)Comment
DCM (100%) 8.9335%Poor yield. Slow kinetics due to solvation shell.
THF 7.5810%Failed. THF coordinates the Lewis Acid, killing activity.
Toluene/DCM (3:1) ~3.078% Optimal. Low polarity tightens ion pairing; Toluene disrupts stacking.
Acetonitrile 37.50%Failed. Nitrile effect favors

-product but often leads to orthoester formation or Trt loss.

Table 2: Promoter Compatibility Guide

PromoterAcidityCompatibility with

-Trityl
Recommendation
TMSOTf HighLowUse only with TTBMP at <-20°C.

MediumMediumRisky. Often cleaves Trt.
AgOTf Neutral/MildHigh Gold Standard for Trt-protected systems.
NIS/TfOH HighLowAvoid if possible; TfOH byproduct is dangerous to Trt.

Part 5: Mechanistic Visualization

Pathway: Steric Shielding vs. Successful Attack

ReactionMechanism Sphingosine N-Trityl Sphingosine (Acceptor) Shielding Steric Shielding (Trityl Umbrella) Sphingosine->Shielding Trt protects Amine but covers C1-OH Donor Activated Donor (Oxocarbenium Ion) Donor->Shielding Approaches PathFail No Reaction (Steric Repulsion) Shielding->PathFail Standard Conditions (DCM, RT) PathSuccess Product Formation (Glycosphingolipid) Shielding->PathSuccess Optimized Conditions (Toluene, AgOTf, High Conc.)

Figure 2: The "Trityl Umbrella" effect. Success requires non-polar solvents to minimize the effective hydrodynamic radius of the reactants.

References

  • Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.

  • Gao, J., & Qiao, L. (2024). Recent progress in the synthesis of glycosphingolipids.[1] Current Opinion in Chemical Biology.

  • Glen Research. (2021). Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.[2] Glen Report 21.19.

  • Liao, J., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases. Molecules.

  • Master Organic Chemistry. (2011). Steric Hindrance in Nucleophilic Substitution.[3][4]

Sources

Troubleshooting

Technical Support Center: Purification Protocols for Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

Case ID: FMOC-TRT-LIPID-001 Priority: Critical (Synthesis Intermediate) Analyst: Senior Application Scientist, Lipidomics & Peptide Synthesis Division[1][2] Executive Summary You are encountering purification difficultie...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FMOC-TRT-LIPID-001 Priority: Critical (Synthesis Intermediate) Analyst: Senior Application Scientist, Lipidomics & Peptide Synthesis Division[1][2]

Executive Summary

You are encountering purification difficulties with Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol . Based on the nomenclature, this molecule is a protected sphingolipid intermediate (likely N-Fmoc-1-O-trityl-sphingosine).[1][2]

The purification of this compound presents a "Orthogonal Stability Paradox" :

  • Acid Sensitivity: The Trityl (Trt) ether at C1 is highly acid-labile.[3] Standard silica gel is acidic (pH 4–5) and will strip the Trityl group during chromatography, leading to product loss and "streaking."

  • Base Sensitivity: The Fmoc group is base-labile.[4][] Strong amine bases or nucleophilic solvents (like warm methanol) can cause premature deprotection or fulvene formation.[1]

  • Solubility (The "Grease" Factor): The combination of the C18 alkenyl chain, the bulky Trityl group, and the Fmoc fluorenyl ring creates a highly lipophilic molecule (LogP > 8) that aggregates in polar solvents and binds irreversibly to standard C18 reverse-phase columns.

This guide provides the Neutralized Normal Phase Protocol and a Solvent-Mediated Precipitation alternative to resolve these issues.

Part 1: Physicochemical Profile & Solubility Matrix[2]

Before attempting purification, verify your solvent system.[1][2][6][7] This molecule behaves as a "heavy lipid."

SolventSolubilityRisk FactorRecommendation
Dichloromethane (DCM) High LowPrimary solvent for loading/dissolving.[1][2]
Toluene High LowExcellent alternative to DCM; easier to rotovap.
Hexane/Heptane ModerateLowUse as the non-polar component of mobile phase.
Ethyl Acetate (EtOAc) ModerateLowUse as the polar component of mobile phase.
Methanol (MeOH) LowHigh Avoid heating. Nucleophilic attack on Fmoc possible.[1]
Chloroform (CHCl₃) HighCritical Often contains HCl stabilizer.[1] Must be neutralized or avoided to prevent Trt cleavage.

Part 2: Decision Logic for Purification

Use the following logic flow to determine the correct purification strategy based on your crude purity and scale.

PurificationStrategy Start Crude Mixture Analysis PurityCheck Is Crude Purity > 80%? Start->PurityCheck ScaleCheck Is Scale > 500 mg? PurityCheck->ScaleCheck Yes MethodB Method B: Neutralized Silica Flash PurityCheck->MethodB No (Complex Impurities) ScaleCheck->MethodB No (Small Scale) SolubilityTest Solubility Test: Dissolve in min. DCM, add Cold MeCN ScaleCheck->SolubilityTest Yes MethodA Method A: Recrystallization (Solvent-Mediated Precipitation) Precipitates Forms White Solid? SolubilityTest->Precipitates Precipitates->MethodA Yes Precipitates->MethodB No (Oily/Sticky)

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and crude purity.

Part 3: Detailed Protocols

Method A: Solvent-Mediated Precipitation (High Scale/High Purity)

Best for removing non-polar byproducts (e.g., trityl alcohol, dibenzofulvene) without column chromatography.[1][2]

  • Dissolution: Dissolve the crude oil in the minimum amount of DCM (approx. 2–3 mL per gram).

  • Precipitation: Slowly add cold Acetonitrile (MeCN) or Methanol (MeOH) (0°C) while stirring. Ratio: 1 part DCM to 10 parts anti-solvent.

    • Note: Although Fmoc is sensitive to MeOH, it is stable in cold neutral MeOH for the short duration of precipitation.

  • Aging: Let the suspension sit at -20°C for 2 hours.

  • Filtration: Filter the white waxy solid. Wash with cold MeCN.

  • Validation: Check TLC. If impurities remain in the filtrate, you have successfully purified the lipid.

Method B: Neutralized Silica Gel Chromatography (The Gold Standard)

Required if the crude mixture is complex. The critical step is neutralizing the silica.[8]

Reagents:
  • Silica Gel (40–63 µm)[1][2]

  • Triethylamine (TEA) (Reagent Grade)[1][2]

  • Hexane (or Heptane)[1][2]

  • Ethyl Acetate (EtOAc)[1][2][8]

Step-by-Step Protocol:
  • Column Preparation (Slurry Pack):

    • Prepare the slurry using Hexane containing 1% (v/v) Triethylamine .

    • Pour into the column.[6][8][9] Flush with at least 2 column volumes (CV) of this "Neutralizing Buffer."

    • Why? This caps the acidic silanol (Si-OH) sites that would otherwise cleave the Trityl group [1].

  • Sample Loading (Dry Load):

    • Do not liquid load with DCM (it causes band broadening for lipids).[1]

    • Dissolve sample in DCM, add Celite (1g per 1g sample), and rotovap to dryness.[1][2]

    • Load the dry powder on top of the neutralized silica bed.

  • Elution Gradient:

    • Mobile Phase A: Hexane + 0.5% TEA.

    • Mobile Phase B: EtOAc + 0.5% TEA.[1]

    • Gradient: 0% B → 30% B over 10 CVs.[1]

    • Note: The compound is very lipophilic; it will likely elute early (10-20% EtOAc).

  • Monitoring:

    • Use UV (254 nm) for the Fmoc group.

    • Use Ceric Ammonium Molybdate (CAM) stain for the lipid chain (charring).

Part 4: Troubleshooting & FAQs

Q1: My compound is decomposing on the column (Trityl loss).

Diagnosis: The silica was not sufficiently neutralized, or you used Chloroform. Fix:

  • Ensure you flushed the column with 1% TEA/Hexane before loading.

  • Switch from Chloroform to DCM for sample handling. Chloroform degrades to Phosgene and HCl over time, which instantly cleaves Trityl ethers [2].[1][2]

Q2: The product is streaking across the TLC plate.

Diagnosis: "Greasy" lipids often streak. Fix:

  • Add 0.5% TEA to your TLC developing solvent.

  • Ensure the concentration of the spot is not too high (aggregation).

Q3: I see a new spot appearing after rotovapping the fractions.

Diagnosis: Thermal degradation or Acidic Concentration. Fix:

  • Set rotovap bath temperature < 35°C .

  • Do not leave the product in EtOAc/Hexane for days; concentrate immediately.

  • If using DCM, ensure it is stabilized with amylene, not acid.[1][2]

Q4: Can I use Reverse Phase (C18) HPLC?

Diagnosis: Not recommended. Reason: This molecule is extremely hydrophobic (LogP > 8).[1] It may bind irreversibly to the C18 chain, requiring 100% THF or DCM to wash off, which damages many HPLC columns.[1][2] If you must use RP, use a C4 or C8 column and an Isopropanol/Acetonitrile gradient [3].[1][2]

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[1][10] Wuts, P.G.M.[1][2] & Greene, T.W.[1][2] Wiley-Interscience.[1] (Covers stability of Trityl esters on acidic silica). [1][2]

  • Purification of Trityl-Protected Compounds . BenchChem Technical Guides. (Protocols for neutralizing silica with TEA).

  • Chromatography of Lipids . CyberLipid Center. (General guidelines for handling long-chain sphingolipids).

(Note: While specific "Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol" papers may not exist due to non-standard naming, the protocols above are derived from standard Sphingosine [2-amino-4-octadecene-1,3-diol] protection chemistry.)

Sources

Optimization

Stability of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Executive Summary: The Stability Paradox You are working with Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol , a protected sphingosine derivative.[1][2] The stability of t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Executive Summary: The Stability Paradox

You are working with Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol , a protected sphingosine derivative.[1][2] The stability of this molecule is defined by Orthogonal Protection :

  • The Trityl (Trt) Group (Position 1-O): This is Acid-Labile .[1][2][3][4] It is designed to fall off in the presence of acids (TFA, Acetic Acid, HCl). If you expose this compound to acid, you will lose the Trityl group.[5]

  • The Fmoc Group (Position N or O): This is Acid-Stable but Base-Labile .[1][2] It will remain intact during acidic treatment (e.g., Trityl removal) but will degrade instantly in piperidine or DBU.[1][2]

  • The Allylic System (4-Octadecen-3-ol): The combination of the alkene and the hydroxyl group creates an allylic system that is sensitive to strong acids, which can cause double-bond migration or dehydration (elimination).[1]

The Core Conflict: The compound is unstable in acid by design (to remove Trityl), but too much acid or the wrong acid can damage the lipid backbone.

Interactive Troubleshooting Guide (FAQs)

Scenario A: "I lost the Trityl group unexpectedly."

Q: I dissolved the sample in CDCl₃ for NMR, and the spectrum shows free Trityl alcohol. What happened? A: Chloroform (CDCl₃) naturally degrades into trace Hydrochloric Acid (HCl) and Phosgene over time, especially when exposed to light.[1][2] Even trace HCl is sufficient to cleave the acid-sensitive Trityl ether.[2]

  • Fix: Filter your CDCl₃ through basic alumina before use or use CD₂Cl₂ (Dichloromethane-d2) which is generally less acidic.[1][2]

  • Recovery: If the reaction was just in the NMR tube, you can try to re-tritylate, but it is often cleaner to repurify the deprotected material if the loss is total.

Q: I stored the compound in the freezer, but it degraded. Why? A: If the compound was purified using silica gel chromatography and not thoroughly neutralized, residual acidic silica particles can catalyze solid-state deprotection over time.

  • Fix: Ensure the final evaporation included a trace of base (e.g., co-evaporation with dilute pyridine/toluene) or that the silica column was buffered with 1% Triethylamine (TEA).

Scenario B: "I am trying to remove the Trityl group, but I'm getting side products."

Q: I used 50% TFA to remove the Trityl, but I see multiple spots on TLC. Is the Fmoc falling off? A: The Fmoc is likely stable, but you are likely degrading the Allylic Alcohol (the 4-octadecen-3-ol system). Strong acids promote the elimination of the 3-OH (dehydration) or migration of the double bond (isomerization).

  • Fix: Use a milder acid cocktail (see Protocol A below). Avoid high concentrations of TFA.[1][2]

Q: The reaction turned bright yellow/orange. Is this normal? A: Yes. The Trityl Cation (


) formed during cleavage is intensely yellow/orange.[1][2] However, if this cation is not "scavenged," it can re-attack the molecule or polymerize.
  • Fix: Always add a scavenger (like triethylsilane or methanol) to quench the trityl cation.[1][2]

Stability & Reaction Pathways (Visualization)

The following diagram maps the fate of your molecule under different pH conditions.

StabilityMap Start Fmoc-1-Trt-Sphingosine (Intact) AcidMild Mild Acid (AcOH / Dilute TFA) Start->AcidMild Controlled Deprotection AcidStrong Strong Acid (Conc. TFA / HCl) Start->AcidStrong Harsh Conditions Base Base (Piperidine / DBU) Start->Base Fmoc Removal ProductDesirable Fmoc-Sphingosine (Free 1-OH, Intact Fmoc) AcidMild->ProductDesirable Cleaves Trityl Only AcidStrong->ProductDesirable Cleaves Trityl SideProduct1 Degradation (Allylic Rearrangement) AcidStrong->SideProduct1 Damages Lipid Chain SideProduct2 Fmoc Cleavage (Free Amine) Base->SideProduct2 Cleaves Fmoc (Trityl stays)

Figure 1: Stability matrix showing the orthogonal nature of Fmoc (Base-labile) and Trityl (Acid-labile) groups.[1][2]

Validated Protocols

Protocol A: Controlled Detritylation (Preserving Fmoc & Lipid Chain)

Use this protocol to selectively remove the Trityl group without damaging the rest of the molecule.

Reagents:

  • Dichloromethane (DCM)[1][2]

  • Hexafluoroisopropanol (HFIP) OR Acetic Acid (AcOH)[1][2]

  • Scavenger: Triethylsilane (TES) or Methanol (MeOH)[1][2]

Procedure:

  • Dissolution: Dissolve 100 mg of Fmoc-1-Trt-4-octadecen-1,3-diol in 4 mL of DCM.

  • Acid Addition (The "Soft" Method):

    • Option 1 (Recommended): Add 1 mL of HFIP (Hexafluoroisopropanol).[1][2] HFIP is acidic enough to cleave Trityl but too weak to damage the allylic system or cleave Fmoc.

    • Option 2 (Standard): Add 4 mL of 80% Acetic Acid in water.[1][2]

  • Scavenging: Immediately add 0.1 mL of Triethylsilane (TES). The solution should turn from yellow (trityl cation) to colorless as the TES quenches the cation.

  • Monitoring: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (The Trityl spot will disappear; a lower Rf spot for the alcohol will appear).

  • Workup:

    • Dilute with DCM.[1][2]

    • Wash with saturated NaHCO₃ (Sodium Bicarbonate) to neutralize the acid.[1][2] Crucial: Do not use strong bases (NaOH) or amines, as they will cleave the Fmoc.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Protocol B: Safe Analysis (NMR Sample Preparation)

Use this to prevent "ghost" degradation during analysis.[1][2]

  • Prepare Solvent: Take 1 mL of CDCl₃.

  • Neutralize: Pass it through a small pipette plug containing basic alumina or K₂CO₃.[1][2]

  • Dissolve: Add the solvent to your sample immediately before running the NMR.[2]

  • Recover: Do not store the sample in CDCl₃ overnight. Evaporate the solvent immediately after the experiment.

Mechanistic Insight: Why does this happen?

The Trityl Cleavage Mechanism

The Trityl ether is sterically bulky.[3][4] In the presence of protons (


), the oxygen is protonated. Because the Triphenylmethyl cation (

) is exceptionally stable (due to resonance delocalization across three phenyl rings), the C-O bond breaks readily via an

-like mechanism.[1]


The Risk: The resulting carbocation (


) is an electrophile. If not quenched (by Methanol or Silane), it exists in equilibrium and can complicate purification.[1][2]
The Allylic Instability

The 4-octadecen-1,3-diol backbone contains an allylic alcohol at position 3.[1]

  • Structure:

    
    [1][2]
    
  • Acid Risk: Under strong acidic conditions (e.g., 50% TFA), the hydroxyl group at C3 can be protonated and leave as water, forming an allylic cation.[1] This leads to:

    • Elimination: Formation of a conjugated diene.

    • Isomerization: The double bond migrates to become conjugated with the C1 alcohol.[2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Definitive source for Trityl acid lability and Fmoc base lability).[1][2]

  • Fields, G. B., & Noble, R. L. (1990).[1][2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][6] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2] (Establishes Fmoc stability in TFA).

  • Lipid MAPS Structure Database. (2024). Sphingosine and Ceramide Nomenclature and Structures. (Validation of the 4-octadecen-1,3-diol backbone).

  • BenchChem. (2025).[1][2][3] Trityl Protection in Carbohydrate and Lipid Chemistry: A Comparative Guide. (Specific protocols for Trityl removal).

    • (Cited from search context 1.2)[1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H-NMR Characterization of Fmoc-1-O-Trityl-Sphingosine

This guide provides an in-depth technical assessment of the 1H-NMR characterization of N-Fmoc-1-O-Triphenylmethyl-sphingosine (referred to here as Fmoc-Trt-Sph ). This intermediate is a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the 1H-NMR characterization of N-Fmoc-1-O-Triphenylmethyl-sphingosine (referred to here as Fmoc-Trt-Sph ). This intermediate is a critical building block in the synthesis of ceramides and sphingolipid-modified peptides.

This document compares the analytical performance of 1H-NMR against HPLC-MS and contrasts the spectral characteristics of the Fmoc-Trt protection strategy versus the alternative Boc-TBS strategy.

Executive Summary

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol (Fmoc-Trt-Sph) is a differentially protected sphingoid base. The Fmoc group protects the C2-amine (orthogonal to acid), while the Trityl (Trt) group protects the C1-primary alcohol (acid-labile).

Characterizing this molecule is analytically challenging due to:

  • Aromatic Overlap: The 8 protons of Fmoc and 15 protons of Trityl create a dense multiplet region (7.2–7.8 ppm).

  • Rotameric Broadening: Restricted rotation around the carbamate bond often broadens signals at room temperature.

  • Lipophilicity: The C18 chain requires specific solvent choices to prevent aggregation.

Comparative Analysis: Analytical Performance

A. Methodological Comparison: 1H-NMR vs. Alternatives

While HPLC-MS is the industry standard for purity quantification, 1H-NMR is superior for structural validation.

Feature1H-NMR (600 MHz) HPLC-MS (ESI+) Verdict
Stereochemistry Superior. Directly measures

-coupling of the C4-C5 alkene (

Hz) to confirm trans geometry.
Poor. Mass spec cannot distinguish cis/trans isomers or diastereomers easily.Use NMR for geometry proof.
Regiochemistry High. Chemical shifts distinguish 1-O-Trt (shielded) from 3-O-Trt (deshielded).Low. Fragmentation patterns are often identical for regioisomers.Use NMR for position verification.[1]
Purity Limit Moderate. LOQ

1-2%. Good for residual solvents.
High. Can detect <0.1% impurities (e.g., truncated chains).Use HPLC for final purity release.
Throughput Low. Requires 10-20 mins per sample (scan accumulation).High. 5-8 min run times.Use HPLC for process monitoring.
B. Product Comparison: Fmoc-Trt vs. Boc-TBS Strategies

The choice of protecting group significantly impacts the "readability" of the NMR spectrum.

  • Alternative (Boc-TBS-Sph): The Boc group appears as a singlet at

    
     ppm, and TBS as singlets at 
    
    
    
    ppm. The aromatic region is empty (except for the alkene), making the spectrum incredibly clean.
  • Product (Fmoc-Trt-Sph): The Fmoc and Trityl groups introduce 23 aromatic protons .

    • Impact: The aromatic region becomes a "blind spot" for impurities.

    • Advantage:[1][2][3][4][5] The Fmoc methylene doublet (

      
      ) serves as a reliable integral reference that Boc lacks.
      

1H-NMR Data & Assignment (CDCl₃)

The following data represents the standard assignment for N-Fmoc-1-O-Trityl-Sphingosine in Chloroform-


 at 298 K.
Diagnostic Signals Table
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Trityl / Fmoc Ar 7.20 – 7.78 Multiplet23HN/AMassive overlap of Trt (15H) and Fmoc (8H). Used for total aromatic count.
C5-H (Alkene) 5.68 dt1H

Critical Quality Attribute. Confirming >15 Hz proves trans geometry.
C2-NH 5.35 d (broad)1H

Amide proton. Disappears in CD₃OD.
C4-H (Alkene) 5.28 ddt1H

Often overlaps with C2-NH or Fmoc-CH.
Fmoc-CH₂ 4.38 d2H

Diagnostic doublet for Fmoc quantification.
Fmoc-CH 4.21 t1H

Triplet adjacent to the CH₂.
C3-H 4.15 m1H-Shift varies with concentration (H-bonding).
C2-H 3.90 m1H-Alpha-proton to the amine.
C1-H (a,b) 3.25 – 3.35 m2H-Upfield shift due to Trityl shielding (vs. free OH at ~3.7).
C6-H₂ 2.01 q2H-Allylic protons.
Chain (CH₂) 1.25 s (broad)~22H-The "Lipid Envelope."
Terminal CH₃ 0.88 t3H

End of the C18 chain.

Experimental Protocol

Reagents and Equipment[1][2][5][6][7]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).[6] Note: Use fresh solvent to avoid acidity which can detriylate the product.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving the C1/C2/C3 region).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of Fmoc-Trt-Sph into a clean vial.

    • Add 600 µL of CDCl₃.

    • Expert Tip: If the solution appears cloudy (lipid aggregation), add 20 µL of CD₃OD to break H-bonds, though this will exchange the NH/OH protons.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (D1): Set to 2.0 s (longer than standard 1.0 s) to ensure accurate integration of the ratio between the rigid aromatic core and the mobile alkyl tail.

    • Scans (NS): 64 scans (high signal-to-noise required for minor isomer detection).

    • Temperature: 298 K. If peaks are broad, elevate to 313 K (40°C).

  • Processing:

    • Reference spectrum to TMS at 0.00 ppm.[7][8]

    • Phase correction: Manual phasing is critical for the multiplet regions.

    • Integration: Calibrate the Terminal Methyl (0.88 ppm) to 3.00H or the Fmoc-CH₂ (4.38 ppm) to 2.00H.

Visualization of Characterization Logic

The following diagram illustrates the decision logic for validating the structure based on the NMR data.

CharacterizationWorkflow Start Crude Product (Fmoc-Trt-Sph) Solubilization Dissolve in CDCl3 (Check Clarity) Start->Solubilization Acquisition Acquire 1H-NMR (64 Scans, d1=2s) Solubilization->Acquisition CheckAlkene Check Alkene Region (5.2 - 5.8 ppm) Acquisition->CheckAlkene Trans J = 15.4 Hz (Trans Isomer) CheckAlkene->Trans Sharp dt Cis J = 10 Hz (Cis Isomer - Impurity) CheckAlkene->Cis Coupling < 12Hz CheckProtecting Check Protecting Groups Trans->CheckProtecting Fail FAIL: Repurify Cis->Fail FmocCheck Fmoc CH2 Doublet (~4.4 ppm) CheckProtecting->FmocCheck TrtCheck Trityl Aromatics (7.2-7.5 ppm) CheckProtecting->TrtCheck Integration Integration Ratio Check Fmoc(2H) : Alkene(2H) : Me(3H) FmocCheck->Integration TrtCheck->Integration Pass PASS: Identity Confirmed Integration->Pass Ratio ~ 2:2:3 Integration->Fail Ratio Mismatch

Figure 1: Decision tree for the structural validation of Fmoc-Trt-Sphingosine via 1H-NMR.

Expert Insights & Troubleshooting

The "Rotamer" Trap

Fmoc-carbamates often exhibit rotamerism in NMR.

  • Symptom: The C2-H signal (

    
    ) and Fmoc-CH₂ (
    
    
    
    ) appear as doublets or broad humps rather than sharp signals.
  • Validation: This is not an impurity.

  • Solution: Run the experiment at 323 K (50°C) . The increased thermal energy accelerates the rotation around the N-C bond, coalescing the signals into sharp singlets/multiplets.

The Water Peak Interference

In CDCl₃, trace water appears around 1.56 ppm . However, in sphingolipids, the C3-OH can hydrogen bond with water, shifting this peak downfield or broadening the C3-H signal.

  • Protocol: If the C3-H region (4.15 ppm) is messy, add a drop of D₂O and shake. The OH signal will vanish (exchange), revealing the underlying coupling of the backbone.

Stability Warning

The Trityl ether is acid-sensitive. CDCl₃ can slowly become acidic (forming HCl) upon storage.

  • Risk: Detritylation during the NMR experiment.

  • Observation: Appearance of a sharp singlet at

    
     (free C1-OH) and triphenylmethanol signals.
    
  • Prevention: Filter CDCl₃ through basic alumina before use or use "Silver Foil" stabilized solvent.

References

  • Sphingolipid NMR Standards

    • Garner, P., et al. (2002). "Synthesis of C-glycosyl analogues of the immunostimulant alpha-galactosylceramide." Journal of Organic Chemistry. Link

    • Note: Provides baseline shifts for the sphingosine backbone in CDCl3.
  • Protecting Group Characterization

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

    • Note: Authoritative source for Fmoc and Trityl chemical shifts and stability conditions.
  • NMR Solvent Data

    • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

    • Note: Essential for distinguishing solvent impurities

Sources

Comparative

HPLC Methods for Determining Purity of Fmoc-Protected Sphingosine Intermediates

Executive Summary The synthesis of sphingolipids and their inclusion in solid-phase libraries relies heavily on the quality of the starting material: -Fmoc-D-erythro-sphingosine . Unlike standard Fmoc-amino acids, this i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sphingolipids and their inclusion in solid-phase libraries relies heavily on the quality of the starting material:


-Fmoc-D-erythro-sphingosine . Unlike standard Fmoc-amino acids, this intermediate possesses a unique "amphipathic duality"—a highly hydrophobic C18 hydrocarbon tail combined with a polar, aromatic Fmoc-protected headgroup.

This duality creates a specific analytical challenge:

  • Hydrophobicity: Standard peptide gradients (0–60% B) often fail to elute the compound or result in significant peak broadening.

  • Stereochemistry: The biological activity of sphingosine is strictly dependent on the D-erythro (2S, 3R) configuration. Synthetic routes often generate L-threo or L-erythro impurities that standard C18 columns cannot resolve.

  • Detection: While Charged Aerosol Detection (CAD) is common for lipids, the Fmoc group provides a strong chromophore, making UV and Fluorescence (FLD) superior for sensitivity, provided the correct mobile phases are used.

This guide compares three distinct HPLC methodologies to ensure total quality control: High-Organic RP-HPLC (Chemical Purity), Chiral RP-HPLC (Stereochemical Purity), and LC-MS (Impurity Identification).

Methodology Comparison

The following table summarizes the three primary approaches. Method A is your daily workhorse; Method B is critical for batch release; Method C is for troubleshooting synthesis failures.

FeatureMethod A: High-Organic RP-HPLC Method B: Chiral RP-HPLC Method C: HILIC/RP LC-MS
Primary Purpose Routine Chemical Purity & QuantitationStereochemical Purity (Diastereomers)Structural ID of Impurities (

-acylation, free amine)
Stationary Phase C18 (High Carbon Load)Cellulose/Amylose (e.g., Lux Cellulose-1)C18 or HILIC (Silica/Diol)
Mobile Phase Water / ACN / IPA (High % Organic)Water / ACN (Isocratic or Shallow Gradient)Ammonium Formate / MeOH / Formic Acid
Detection UV (265 nm) or FLD (Ex 265/Em 315)UV (265 nm)Q-TOF or Triple Quad MS
Key Strength Robustness, Cost, ReproducibilitySeparates erythro vs. threo isomersDefines molecular weight of side-products
Limitation Cannot resolve stereoisomersHigher cost, lower capacityComplex setup, not needed for routine QC

Critical Experimental Protocols

Method A: High-Organic RP-HPLC (Chemical Purity)

Rationale: Standard peptide C18 methods often result in carryover for sphingolipids. This protocol uses Isopropyl Alcohol (IPA) as a co-solvent to ensure complete elution of the C18 tail and sharpen the peak shape.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-carbon load column.

  • Temperature: 40°C (Critical for lipid solubility and mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm (Reference 360 nm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile:IPA (70:30 v/v) + 0.1% TFA.

    • Note: The IPA is essential to prevent hydrophobic collapse and tailing.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Injection
2.0 50 Isocratic Hold
15.0 100 Linear Ramp
20.0 100 Wash (Remove lipid buildup)
20.1 50 Re-equilibration

| 25.0 | 50 | End |

System Suitability Criteria:

  • Tailing Factor: < 1.3

  • Theoretical Plates: > 5000

  • %RSD (Area, n=5): < 2.0%

Method B: Chiral RP-HPLC (Stereochemical Purity)

Rationale: The erythro and threo diastereomers have identical hydrophobicity but different 3D shapes. Polysaccharide-based chiral columns (Cellulose tris(3,5-dimethylphenylcarbamate)) in Reverse Phase mode provide the necessary "pockets" to discriminate these shapes.

  • Column: Phenomenex Lux Cellulose-1 or Daicel Chiralcel OD-RH (4.6 x 150 mm, 5 µm).

  • Temperature: 25°C (Lower temperature enhances chiral recognition).

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (+ 0.1% TFA).

    • Optimization: If resolution is poor, decrease ACN to 70%.

  • Sample Diluent: 100% Methanol (Avoid DMF if possible, as it can distort early peaks).

Expected Results:

  • L-threo isomer: Elutes first (typically).

  • D-erythro isomer (Target): Elutes second.

  • Resolution (

    
    ):  Must be > 1.5 for quantitative purity claims.
    

Data Analysis & Impurity Profile

When analyzing "pure" Fmoc-sphingosine, you are looking for three specific classes of impurities.

Impurity TypeOriginDetection MethodLimit Recommendation
Free Sphingosine Loss of Fmoc group (instability)Method A (Late eluter) or LC-MS< 0.5%
Fmoc-Cl / Dibenzofulvene Excess reagent / Deprotection byproductMethod A (Early eluter)< 0.1%
L-threo / L-erythro Isomers Synthetic byproduct (non-stereoselective reduction)Method B (Only) < 1.0% (Strict)

-Fmoc species
Side reaction on the 1-OH or 3-OH groupMethod C (LC-MS, +222 Da mass shift)< 0.5%

Decision Workflows

The following diagrams illustrate the logical flow for selecting the correct method and interpreting the data.

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Fmoc-Sphingosine Sample Goal What is the analytical goal? Start->Goal RoutineQC Routine Batch Release (Chemical Purity) Goal->RoutineQC Check % Purity StereoCheck Stereochemical Validation (Isomer Purity) Goal->StereoCheck Check Isomers Troubleshoot Unknown Impurity / Failure Goal->Troubleshoot Identify Side Products MethodA Method A: RP-HPLC (C18) High Organic Gradient RoutineQC->MethodA MethodB Method B: Chiral HPLC (Cellulose-1) StereoCheck->MethodB MethodC Method C: LC-MS (Q-TOF / Triple Quad) Troubleshoot->MethodC

Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements.

Workflow 2: Impurity Identification Logic

ImpurityLogic Sample Unknown Peak Detected (Method A) RT_Check Check Retention Time (RT) Sample->RT_Check Early RT < Main Peak RT_Check->Early More Polar Late RT > Main Peak RT_Check->Late More Hydrophobic UV_Spec Check UV Spectrum Early->UV_Spec Late->UV_Spec Fmoc_Char Fmoc Signature? (265/300 nm) UV_Spec->Fmoc_Char Yes_Fmoc Yes: Fmoc-derivative Fmoc_Char->Yes_Fmoc No_Fmoc No: Non-Fmoc Fmoc_Char->No_Fmoc Conclusion1 Likely Fmoc-OH or Dibenzofulvene Yes_Fmoc->Conclusion1 Early Eluting Conclusion3 Likely O-Fmoc or Di-Fmoc species Yes_Fmoc->Conclusion3 Late Eluting Conclusion2 Likely Free Sphingosine (Weak UV) No_Fmoc->Conclusion2

Caption: Logic flow for characterizing unknown impurities based on retention time and UV spectral data.

References

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by LC-MS. Methods in Enzymology, 432, 1-20. Link

  • Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Link

Sources

Validation

A Comparative Guide to Validating the Stereochemical Purity of Synthetic Sphingolipid Analogues: A Case Study of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

Abstract: The stereochemical integrity of complex synthetic molecules, such as the protected sphingolipid analogue Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, is a critical quality attribute in drug development and chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The stereochemical integrity of complex synthetic molecules, such as the protected sphingolipid analogue Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, is a critical quality attribute in drug development and chemical biology. The presence of multiple stereocenters necessitates rigorous, multi-faceted analytical strategies to ensure purity and confirm configuration. This guide provides an in-depth comparison of primary analytical techniques for this purpose, including chiral chromatography (HPLC and SFC) and NMR spectroscopy. We present the underlying principles, detailed experimental protocols, and a critical evaluation of the strengths and limitations of each method. By advocating for an orthogonal, self-validating approach, this document serves as a practical resource for researchers, quality control analysts, and drug development professionals tasked with ensuring the stereochemical fidelity of complex chiral intermediates.

The Imperative of Stereochemical Purity

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a heavily protected synthetic intermediate, likely designed for the assembly of complex sphingolipids or as a tool compound for biological investigation. Its backbone features two critical stereocenters at the C1 and C3 positions. In drug development, the three-dimensional arrangement of atoms is paramount; different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[] Regulatory bodies, including the FDA and those following ICH guidelines, mandate the stereospecific characterization of chiral drug substances.[2][3][4][5] Therefore, developing robust analytical methods to quantify the desired stereoisomer and control impurities is not merely an academic exercise but a prerequisite for preclinical and clinical advancement.[2][6]

This guide focuses on the validation of the C1 and C3 stereocenters, which can exist as four potential stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The objective is to select and implement methods that can unambiguously separate and quantify these species.

Primary Analytical Techniques: A Head-to-Head Comparison

The validation of stereochemical purity relies on a suite of advanced analytical techniques. The most powerful and widely adopted methods fall into two categories: chromatographic separation and spectroscopic differentiation.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the cornerstone of stereoisomer analysis, providing direct physical separation of enantiomers and diastereomers.[7][8] The separation occurs through differential interactions between the stereoisomers and a chiral stationary phase (CSP).

2.1.1 High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantiomeric excess (ee) and diastereomeric excess (de) determination.[] For a molecule like our target compound, which is non-polar and soluble in organic solvents, normal-phase HPLC is typically the most effective approach.

  • Principle of Operation: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a broad range of chiral compounds, including amino alcohols.[9][10] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer, leading to different retention times for each stereoisomer.

  • Advantages:

    • High resolution and accuracy.

    • Well-understood and widely available technology.

    • Robust and reproducible for validated methods.

  • Limitations:

    • Method development can be time-consuming, requiring screening of multiple columns and mobile phases.

    • Uses significant volumes of organic solvents, which has cost and environmental implications.

    • Longer run times compared to SFC.

2.1.2 Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[11][12][13] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

  • Principle of Operation: The separation mechanism is analogous to normal-phase HPLC, utilizing the same types of chiral stationary phases. However, the mobile phase (supercritical CO2 mixed with a small amount of an alcohol co-solvent) has low viscosity and high diffusivity.[14] This results in faster separations, higher efficiency, and reduced backpressure.[13][15]

  • Advantages:

    • Speed and Efficiency: Significantly faster run times and quicker column equilibration.[13][15]

    • "Green" Chemistry: Drastically reduces organic solvent consumption.

    • Enhanced Resolution: Often provides superior resolution compared to HPLC for complex chiral mixtures.[15]

    • Ideal for non-polar, lipophilic compounds.[11][14]

  • Limitations:

    • Higher initial instrument cost.

    • Requires specialized expertise for method development and troubleshooting.

    • Sample solubility in CO2/co-solvent mixtures can sometimes be a challenge.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

While chromatography separates isomers, NMR spectroscopy can be used to differentiate them in a mixture without separation. This is achieved by converting the enantiomers/diastereomers into a new pair of diastereomers with a chiral derivatizing agent (CDA). These newly formed diastereomers have non-equivalent NMR spectra.[16]

2.2.1 Mosher's Ester Analysis

For molecules with hydroxyl groups, such as the 1,3-diol in our target compound, Mosher's ester analysis is a classic and highly informative technique.[16][17][18]

  • Principle of Operation: The diol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). This reaction forms di-MTPA esters. The bulky phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane in the preferred conformation will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the proton chemical shifts (δ) of the (R)-MTPA ester to the (S)-MTPA ester, one can not only quantify the stereoisomers but also deduce the absolute configuration of the carbinol centers.[17][18][19]

  • Advantages:

    • Provides structural and configurational information, not just a purity value.

    • Can be performed with standard NMR equipment.

    • Serves as an excellent orthogonal method to confirm chromatographic results.

  • Limitations:

    • Requires chemical derivatization, which must be driven to completion to avoid kinetic resolution artifacts.[20]

    • Analysis can be complex for molecules with multiple chiral centers and overlapping signals.[21][22]

    • Less precise for quantifying minor isomers below the 1-2% level compared to chromatography.

Building a Self-Validating System: An Orthogonal Approach

Relying on a single analytical method is insufficient for robust validation. A trustworthy system employs at least two orthogonal methods—techniques that rely on fundamentally different principles. For Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, the combination of a high-resolution chromatographic method (SFC or HPLC) with a structure-elucidating spectroscopic method (NMR with a CDA) provides the highest degree of confidence.

The workflow below illustrates this self-validating strategy. The primary chromatographic technique provides precise quantification of stereochemical purity, while the orthogonal NMR method confirms the identity and configuration of the major isomer and provides a secondary, semi-quantitative purity assessment.

G cluster_0 Phase 1: Quantitative Purity Assessment cluster_1 Phase 2: Confirmatory & Configurational Analysis cluster_2 Product Synthetic Product (Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol) SFC_HPLC Primary Method: Chiral SFC / HPLC Product->SFC_HPLC Separation Deriv Derivatization with (R)- & (S)-MTPA-Cl Product->Deriv Quant Quantitative Data (e.g., 99.5% Diastereomeric Purity) SFC_HPLC->Quant Integration Report Final Validated Report: Stereochemical Purity & Identity Confirmed Quant->Report Integrate NMR Orthogonal Method: 1H NMR Analysis Deriv->NMR Spectroscopy Config Qualitative Data (Confirmation of Structure & Absolute Configuration) NMR->Config Δδ(S-R) Analysis Config->Report Confirm

Caption: A self-validating workflow for stereochemical purity assessment.

Comparative Summary and Recommendations

FeatureChiral HPLCChiral SFCNMR with CDA (Mosher's)
Primary Function Separation & QuantificationSeparation & QuantificationDifferentiation & Configuration
Resolution High to ExcellentExcellentLow (none without derivatization)
Sensitivity (for minor isomer) High (~0.05%)High (~0.05%)Moderate (~1-2%)
Analysis Speed Slow (15-45 min)Fast (2-10 min)Moderate (requires reaction time)
Solvent Consumption HighVery LowLow
Information Provided Relative Purity (% Area)Relative Purity (% Area)Absolute Configuration, Purity
Recommendation Workhorse for QC: Ideal for validated, routine release testing.Method of Choice: Superior for method development, high-throughput screening, and green chemistry initiatives.[11][12]Essential for Confirmation: Invaluable for structural proof, absolute configuration assignment, and as an orthogonal check.

Experimental Protocols

Protocol: Chiral SFC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., IA, IB, IC).

  • Initial Mobile Phase Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 265 nm (for Fmoc group).

  • Optimization:

    • Screen other co-solvents (e.g., ethanol, isopropanol) if separation is not achieved.

    • Adjust the gradient slope and range to optimize the resolution between the critical pair of stereoisomers.

    • If necessary, add a small amount of an additive (e.g., diethylamine for basic compounds) to the co-solvent to improve peak shape.

  • Validation: Once the optimal conditions are found, the method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[23][24]

Protocol: Mosher's Ester Analysis via NMR
  • Sample Preparation:

    • Accurately weigh ~5 mg of the diol into two separate, dry NMR tubes.

    • Add 0.7 mL of deuterated chloroform (CDCl3) and a small amount of pyridine (as a catalyst and HCl scavenger) to each tube.

  • Derivatization:

    • To Tube 1, add a slight molar excess (~1.1 eq per OH group) of (R)-(-)-MTPA-Cl.

    • To Tube 2, add a slight molar excess (~1.1 eq per OH group) of (S)-(+)-MTPA-Cl.

    • Cap the tubes, mix gently, and allow the reaction to proceed to completion at room temperature (monitor by TLC or LC-MS if necessary, typically 1-2 hours).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each tube. Ensure a sufficient number of scans for good signal-to-noise, especially for protons adjacent to the newly formed ester linkages.

  • Data Analysis:

    • Assign the proton signals for both the (R)- and (S)-di-MTPA ester spectra. 2D NMR (e.g., COSY) may be required.

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR.

    • Analyze the pattern of positive and negative Δδ values to assign the absolute configuration based on the established Mosher's method model.[17][21]

Conclusion

Validating the stereochemical purity of a complex molecule like Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol demands a rigorous, evidence-based approach. While chiral HPLC remains a reliable and robust technique, chiral SFC offers significant advantages in speed, efficiency, and environmental impact, making it the preferred method for modern drug development.[13][15] However, no chromatographic method alone can provide absolute structural proof. The integration of an orthogonal spectroscopic technique, such as Mosher's ester analysis via NMR, is critical for building a self-validating system. This dual-pronged strategy provides unimpeachable data on both the purity and the absolute stereochemical identity of the target molecule, ensuring the quality and safety required for advanced scientific research and pharmaceutical applications.

References

  • Title: Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters Source: Repositório Institucional UNESP URL: [Link]

  • Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Concepts in Magnetic Resonance Part A URL: [Link]

  • Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Concepts in Magnetic Resonance Part A URL: [Link]

  • Title: Annex 6 - WHO Expert Committee on Specifications for Pharmaceutical Preparations Source: World Health Organization (WHO) URL: [Link]

  • Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: Frontiers in Chemistry URL: [Link]

  • Title: Should I use SFC or HPLC for my Analysis? Source: Chromatography Today URL: [Link]

  • Title: Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters | Request PDF Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry: Stereochemical Issues in Chiral Drug Development Source: Canada.ca URL: [Link]

  • Title: HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: How does the Mosher ester method allow determination of absolute configuration of secondary alcohols Source: Chemistry Stack Exchange URL: [Link]

  • Title: Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents Source: PubMed URL: [Link]

  • Title: Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases Source: PubMed URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: PubMed URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC - NIH URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Springer Nature Experiments URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC and SFC Columns Source: Columnex URL: [Link]

  • Title: HPLC or SFC? Which One Should I Choose? Source: Teledyne Labs URL: [Link]

  • Title: A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF Source: ResearchGate URL: [Link]

  • Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: ivtnetwork.com URL: [Link]

  • Title: ICH (1999) Topic Q6A Specifications Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. Source: Scientific Research Publishing URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria Source: ICH URL: [Link]

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: ECA Academy URL: [Link]

  • Title: Lipidomics by Supercritical Fluid Chromatography Source: MDPI URL: [Link]

  • Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: PMC - NIH URL: [Link]

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

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